molecular formula C48H74O14 B10829728 Ivermectin-d2

Ivermectin-d2

Numéro de catalogue: B10829728
Poids moléculaire: 877.1 g/mol
Clé InChI: AZSNMRSAGSSBNP-UQSUJAHPSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Ivermectin-d2 is a useful research compound. Its molecular formula is C48H74O14 and its molecular weight is 877.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

Formule moléculaire

C48H74O14

Poids moléculaire

877.1 g/mol

Nom IUPAC

(1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one

InChI

InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/b13-12+,27-15+,32-14?/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+/m0/s1/i17D,18D/t17?,18-,25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,40+,41-,42-,43+,44-,45+,47+,48+

Clé InChI

AZSNMRSAGSSBNP-UQSUJAHPSA-N

SMILES isomérique

[H][C@@]1(C([C@@H]([C@H](O[C@@]12C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C4CO[C@H]5[C@@]4([C@@H](C=C([C@H]5O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)[C@@H](C)CC)C)[2H])[2H]

SMILES canonique

CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Origine du produit

United States

Foundational & Exploratory

Ivermectin-d2: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent, Ivermectin. This document details its chemical structure, physicochemical properties, and its critical application as an internal standard in pharmacokinetic and bioanalytical studies. Detailed experimental protocols for its use in liquid chromatography-tandem mass spectrometry (LC-MS/MS) are provided, alongside graphical representations of analytical workflows.

Core Concepts: Introduction to this compound

This compound is a stable isotope-labeled form of Ivermectin, where two hydrogen atoms have been replaced by deuterium.[1] This isotopic substitution results in a molecule with a higher molecular weight than its non-deuterated counterpart, while maintaining nearly identical chemical and physical properties. This key difference allows for its use as an ideal internal standard in mass spectrometry-based quantitative assays.[2] By adding a known amount of this compound to a sample, it co-elutes with the analyte of interest (Ivermectin) and experiences similar ionization effects, thereby correcting for variations in sample preparation and instrument response.[3]

Chemical Structure and Properties

This compound is a derivative of Avermectin B1, a macrocyclic lactone.[4] Its complex structure is characterized by a 16-membered lactone ring and a disaccharide substituent.

Chemical Structure:

The IUPAC name for this compound is (1R,3'S,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-3',4'-dideuterio-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one.[1]

Data Presentation: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C48H72D2O14[4][5][6]
Molecular Weight 877.1 g/mol [5][6]
Appearance Off-White to Pale Yellow Solid[]
Melting Point 158-160°C[]
Purity >95% (HPLC), ≥99% deuterated forms (d1-d2)[6][8]
Solubility Slightly soluble in Chloroform, DMSO, and Methanol[5][6]
Storage Temperature -20°C[8]

Experimental Protocols

The primary application of this compound is as an internal standard for the accurate quantification of Ivermectin in biological matrices. Below is a detailed experimental protocol for the analysis of Ivermectin in human plasma and whole blood using LC-MS/MS.

Quantification of Ivermectin in Human Plasma and Whole Blood by LC-MS/MS

This protocol is adapted from a validated high-throughput method.[9][10][11]

3.1.1. Materials and Reagents

  • Ivermectin analytical standard

  • This compound (internal standard)

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate

  • Formic acid

  • Ultrapure water

  • Blank human plasma and whole blood

3.1.2. Preparation of Stock and Working Solutions

  • Stock Solutions (1 mg/mL): Dissolve Ivermectin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[9]

  • Working Solutions: Prepare working solutions by diluting the stock solutions in methanol. These will be used to spike blank plasma/whole blood for calibration standards and quality control samples.[9]

  • Internal Standard Working Solution (80 ng/mL): Prepare a working solution of this compound at a concentration of 80 ng/mL in a mixture of acetonitrile and water (90:10, v/v).[9][10]

3.1.3. Sample Preparation

  • Aliquot 100 µL of plasma or whole blood samples, calibration standards, or quality control samples into a 96-well plate.[9][10]

  • Add 450 µL of the this compound internal standard working solution (80 ng/mL in 90:10 acetonitrile:water) to each well.[9][10]

  • Mix the plate on a shaker for 10 minutes at 1000 rpm.[10]

  • Centrifuge the plate at 1100 x g for 5 minutes to precipitate proteins.[10]

  • The resulting supernatant is ready for injection into the LC-MS/MS system.

3.1.4. LC-MS/MS Conditions

  • LC System: Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm).[9]

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[9][11]

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[9]

  • Ionization Mode: Positive electrospray ionization (ESI+).[]

3.1.5. Data Analysis

Quantification is performed by constructing a calibration curve based on the peak area ratio of Ivermectin to this compound versus the concentration of the calibration standards. The concentration of Ivermectin in the unknown samples is then determined from this curve.

Mandatory Visualizations

The following diagrams illustrate key workflows and relationships relevant to the use of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Sample (100 µL) add_is Add Internal Standard (this compound, 450 µL) sample->add_is vortex Vortex Mix (10 min, 1000 rpm) add_is->vortex centrifuge Centrifuge (5 min, 1100 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject into LC-MS/MS supernatant->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection separation->detection integration Peak Integration detection->integration ratio Calculate Peak Area Ratio (Analyte/IS) integration->ratio calibration Calibration Curve ratio->calibration quantification Quantify Analyte Concentration calibration->quantification

Caption: Experimental workflow for bioanalysis using an internal standard.

signaling_pathway cluster_study_design Pharmacokinetic Study Design cluster_bioanalysis Bioanalytical Phase cluster_pk_analysis Pharmacokinetic Analysis dosing Drug Administration (e.g., oral, intravenous) sampling Blood Sample Collection (at various time points) dosing->sampling sample_processing Sample Processing (with this compound as IS) sampling->sample_processing lcms_analysis LC-MS/MS Analysis sample_processing->lcms_analysis concentration_time Concentration-Time Profile lcms_analysis->concentration_time pk_parameters Calculation of PK Parameters (AUC, Cmax, Tmax, Half-life) concentration_time->pk_parameters

Caption: Logical flow of a pharmacokinetic study.

References

A Technical Guide to the Synthesis and Isotopic Labeling of Ivermectin-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. This document details the core synthetic pathway, experimental protocols, and relevant quantitative data, tailored for an audience of researchers, scientists, and professionals in drug development. This compound is a critical internal standard for pharmacokinetic and metabolic studies, enabling precise quantification in complex biological matrices through mass spectrometry.

Core Synthesis Pathway: Selective Catalytic Deuteration

The synthesis of this compound is conceptually parallel to the industrial production of Ivermectin, which involves the selective hydrogenation of Avermectin B1. Avermectin B1, a mixture of Avermectin B1a and B1b, is a natural product obtained from the fermentation of the bacterium Streptomyces avermitilis. The key transformation is the selective reduction of the C22-C23 double bond of the avermectin precursor. To produce this compound, this hydrogenation is performed using a deuterium source, typically deuterium gas (D₂), in the presence of a homogeneous catalyst.

The primary challenge lies in the selective deuteration of the C22-C23 double bond without affecting the other four carbon-carbon double bonds within the complex macrocyclic lactone structure of Avermectin B1. This is achieved through the use of specific transition metal catalysts, most notably rhodium and ruthenium complexes.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, compiled from established methods for the hydrogenation of Avermectin B1 and general principles of catalytic deuteration.

Materials and Reagents
Material/ReagentGrade/PuritySupplier (Example)
Avermectin B1≥95%Commercial Supplier
Deuterium Gas (D₂)≥99.8%Gas Supplier
Wilkinson's Catalyst (RhCl(PPh₃)₃)≥99%Chemical Supplier
TolueneAnhydrousChemical Supplier
MethanolAnhydrousChemical Supplier
Diethyl EtherAnhydrousChemical Supplier
Celite®---Chemical Supplier
Argon or Nitrogen GasHigh PurityGas Supplier
Reaction Setup and Procedure
  • Catalyst Preparation and Inerting: A high-pressure reactor equipped with a magnetic stirrer is thoroughly dried and purged with an inert gas (Argon or Nitrogen). A solution of Avermectin B1 in an appropriate anhydrous solvent, such as toluene or a mixture of methanol and cyclohexane, is prepared and transferred to the reactor.

  • Catalyst Addition: Wilkinson's catalyst (Chlorotris(triphenylphosphine)rhodium(I)) is added to the reactor under a blanket of inert gas. The catalyst loading is typically in the range of 0.1 to 1 mol% relative to the Avermectin B1 substrate.

  • Deuteration Reaction: The reactor is sealed and purged several times with deuterium gas to remove any residual inert gas. The reactor is then pressurized with deuterium gas to the desired pressure, typically ranging from 1 to 50 bar. The reaction mixture is heated to a temperature between 40°C and 80°C with vigorous stirring.

  • Reaction Monitoring: The progress of the reaction can be monitored by taking aliquots from the reaction mixture (after depressurizing and re-inerting) and analyzing them by High-Performance Liquid Chromatography (HPLC) to determine the consumption of Avermectin B1 and the formation of this compound.

  • Work-up and Purification: Upon completion, the reactor is cooled to room temperature and the deuterium gas is carefully vented. The reaction mixture is filtered through a pad of Celite® to remove the catalyst. The filtrate is concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure this compound.

Quantitative Data

The following tables summarize key quantitative data associated with the synthesis and characterization of this compound.

Table 1: Reaction Parameters for Selective Deuteration of Avermectin B1

ParameterTypical RangeNotes
SubstrateAvermectin B1Mixture of B1a and B1b
Deuterium SourceDeuterium Gas (D₂)High isotopic purity is crucial
CatalystWilkinson's CatalystOther Rh or Ru complexes can be used
Catalyst Loading0.1 - 1 mol%Relative to Avermectin B1
SolventToluene, Methanol/CyclohexaneAnhydrous conditions are essential
D₂ Pressure1 - 50 barHigher pressure may increase reaction rate
Temperature40 - 80 °CTo be optimized for selectivity
Reaction Time4 - 24 hoursMonitored by HPLC

Table 2: Physicochemical Properties of Ivermectin and this compound

PropertyIvermectinThis compound
Molecular FormulaC₄₈H₇₄O₁₄C₄₈H₇₂D₂O₁₄
Molecular Weight~875.1 g/mol ~877.1 g/mol
Isotopic PurityN/A>98% (typically)

Visualization of the Synthesis Workflow

The following diagram illustrates the logical workflow of the this compound synthesis process.

Ivermectin_d2_Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Avermectin Avermectin B1 (Starting Material) Deuteration Catalytic Deuteration (D2 Gas, Heat, Pressure) Avermectin->Deuteration Solvent Anhydrous Solvent (Toluene) Solvent->Deuteration Catalyst Wilkinson's Catalyst (RhCl(PPh3)3) Catalyst->Deuteration Reactor_Prep Reactor Preparation (Inert Atmosphere) Reactor_Prep->Deuteration Workup Reaction Work-up (Filtration, Concentration) Deuteration->Workup Purification Column Chromatography Workup->Purification Ivermectin_d2 This compound (Final Product) Purification->Ivermectin_d2

Caption: Logical workflow for the synthesis of this compound.

Conclusion

The synthesis of this compound via selective catalytic deuteration of Avermectin B1 is a crucial process for the generation of a high-purity internal standard essential for modern bioanalytical techniques. The careful selection of catalyst, deuterium source, and reaction conditions is paramount to achieving high yields and isotopic incorporation while maintaining the structural integrity of this complex molecule. The methodologies and data presented in this guide provide a solid foundation for researchers and drug development professionals working with Ivermectin and its isotopically labeled analogs.

An In-depth Technical Guide to the Physical and Chemical Properties of Ivermectin-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent Ivermectin. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development, quality control, and analytical testing.

This compound is frequently utilized as an internal standard in pharmacokinetic and bioanalytical studies involving Ivermectin. Its nearly identical chemical structure and properties, with a known mass shift due to deuterium labeling, make it an ideal tool for accurate quantification in complex biological matrices by mass spectrometry.

Physical and Chemical Properties

The key physical and chemical properties of this compound are summarized in the table below. These values are compiled from various sources and represent typical specifications.

PropertyValue
Chemical Name 22,23-Dihydroavermectin B1-d2
Synonyms This compound, 22,23-Dihydro C-076B1-d2
Molecular Formula C₄₈H₇₂D₂O₁₄
Molecular Weight 877.11 g/mol
Appearance Off-white to pale yellow solid
Melting Point Approximately 158-160 °C
Purity Typically >95% (by HPLC)
Solubility Slightly soluble in chloroform, DMSO, and methanol. Practically insoluble in water.
Storage Temperature -20°C

Experimental Protocols

Detailed methodologies for the determination of key physical and chemical properties are outlined below. These protocols are based on established analytical techniques and can be adapted for specific laboratory conditions.

Determination of Melting Point by Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point of this compound.

Methodology:

  • Sample Preparation: Accurately weigh approximately 2-5 mg of this compound into a standard aluminum DSC pan.

  • Instrument Setup:

    • Calibrate the DSC instrument using an indium standard.

    • Use an empty, sealed aluminum pan as the reference.

    • Set the heating rate to 10 °C/min.[1]

    • Purge with nitrogen gas at a flow rate of 50 mL/min.

  • Analysis:

    • Heat the sample from 25 °C to 200 °C.[1]

    • Record the heat flow as a function of temperature.

    • The melting point is determined as the onset or peak of the endothermic event on the DSC thermogram.[2][3]

Purity Determination by High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of this compound.

Methodology:

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 85:15 v/v).

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 245 nm.

    • Injection Volume: 10 µL.

  • Standard and Sample Preparation:

    • Standard Solution: Prepare a stock solution of this compound reference standard in methanol. Prepare working standards by serial dilution.

    • Sample Solution: Accurately weigh and dissolve the this compound sample in methanol to a known concentration.

  • Analysis:

    • Inject the standard solutions to establish a calibration curve.

    • Inject the sample solution.

    • The purity is calculated by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks, or by comparing it against the calibration curve.

Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the chemical structure of this compound.

Methodology:

  • Sample Preparation: Dissolve 5-15 mg of this compound in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d6) in an NMR tube.[4]

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire ¹H NMR and ¹³C NMR spectra.

    • Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to establish proton-proton and proton-carbon correlations, respectively.[4]

  • Analysis:

    • Analyze the chemical shifts, coupling constants, and correlations in the 1D and 2D NMR spectra.

    • Compare the obtained spectra with those of a non-deuterated Ivermectin standard to confirm the positions of deuterium incorporation.

Quantitative Solubility Determination

Objective: To determine the solubility of this compound in various solvents.

Methodology (Shake-Flask Method):

  • Procedure:

    • Add an excess amount of this compound to a known volume of the desired solvent in a sealed vial.

    • Agitate the vial at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • Centrifuge or filter the suspension to separate the undissolved solid.

  • Quantification:

    • Analyze the concentration of this compound in the clear supernatant using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.[5]

    • If using UV-Vis, determine the absorbance at the wavelength of maximum absorption (λmax) and calculate the concentration using a pre-established calibration curve.[5]

Signaling Pathways and Experimental Workflows

Ivermectin primarily exerts its biological effects by modulating the activity of specific ion channels. The following diagrams illustrate the key signaling pathways affected by Ivermectin.

G cluster_0 Glutamate-Gated Chloride Channel (GluCl) Modulation Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel Ivermectin->GluCl Binds to and potentiates Chloride_Influx Increased Cl⁻ Influx GluCl->Chloride_Influx Opens channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Chloride_Influx->Hyperpolarization Paralysis Paralysis and Death of Parasite Hyperpolarization->Paralysis

Caption: Ivermectin's primary mechanism of action in invertebrates.

G cluster_1 P2X4 Receptor Modulation by Ivermectin Ivermectin Ivermectin P2X4 P2X4 Receptor Ivermectin->P2X4 Positive allosteric modulator Increased_Current Increased Cation Current (Na⁺, Ca²⁺) P2X4->Increased_Current Enhances channel opening ATP ATP ATP->P2X4 Agonist Cellular_Response Altered Cellular Response Increased_Current->Cellular_Response

Caption: Ivermectin's modulation of the mammalian P2X4 receptor.

G cluster_2 Workflow for Purity Analysis of this compound start This compound Sample prep Sample Preparation (Dissolution in Methanol) start->prep hplc HPLC Analysis (C18 Column, MeOH/H₂O) prep->hplc detection UV Detection (245 nm) hplc->detection data Data Acquisition and Processing detection->data purity Purity Calculation data->purity

Caption: A typical experimental workflow for HPLC purity analysis.

References

An In-depth Technical Guide to the Certificate of Analysis and Purity Assessment of Ivermectin-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes of Ivermectin-d2, a deuterated analog of Ivermectin, which is frequently used as an internal standard in pharmacokinetic and metabolic studies. A thorough understanding of its purity and the methods used for its assessment is paramount for ensuring data integrity and accuracy in research and development. This document outlines the typical components of a Certificate of Analysis (CoA) for this compound and delves into the detailed experimental protocols for its purity and identity verification.

Certificate of Analysis: A Summary of Quality

A Certificate of Analysis for this compound is a formal document that confirms the product meets its predetermined specifications. The following tables summarize the key quantitative data typically presented in a CoA.

Table 1: General Information and Physical Properties

ParameterSpecification
Chemical Name This compound
Molecular Formula C₄₈H₇₂D₂O₁₄[1]
Molecular Weight 877.11 g/mol [1]
Appearance White to light yellow solid[1]
Storage Conditions Powder: -20°C for 3 years; In solvent: -80°C for 6 months[1]

Table 2: Purity and Isotopic Enrichment Data

ParameterMethodResultSpecification
Purity HPLC97.63%[1]>95%[2]
Isotopic Enrichment Mass Spectrometry95.9% (d2)[1]-
Isotopic Distribution Mass Spectrometryd0=0.40%, d1=7.36%, d2=92.24%[1]>99% deuterated forms (d1-d2)[3][4]

Table 3: Elemental Analysis

ElementMethodResult
Carbon (C) Combustion Analysis64.65%[1]
Hydrogen (H) Combustion Analysis8.94%[1]

Experimental Protocols for Purity and Identity Assessment

The quality of this compound is ascertained through a series of rigorous analytical tests. The methodologies for these key experiments are detailed below.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

HPLC is a cornerstone technique for determining the purity of this compound by separating it from potential impurities.

Principle: The sample is dissolved in a suitable solvent and injected into the HPLC system. A high-pressure pump forces the sample through a column packed with a stationary phase. The components of the sample are separated based on their differential interactions with the stationary and mobile phases. A detector measures the separated components as they elute from the column, generating a chromatogram. The purity is calculated based on the area of the this compound peak relative to the total peak area.

Typical Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A reverse-phase C18 column (e.g., Agilent Poroshell 120 EC-C18, 50mm × 3.0mm, 2.7µm) is commonly used.[5][6]

  • Mobile Phase: A mixture of acetonitrile and water, often with additives like formic acid or ammonium formate to improve peak shape and resolution. A typical mobile phase could be acetonitrile: 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[5][6]

  • Flow Rate: Typically around 1.0 mL/min.

  • Detection Wavelength: UV detection at 245 nm is often employed.

  • Sample Preparation: A stock solution of this compound is prepared in a solvent like methanol.[5][6] This is further diluted to an appropriate concentration for injection.

Mass Spectrometry (MS) for Isotopic Enrichment and Identity Confirmation

Mass spectrometry is indispensable for confirming the molecular weight and assessing the isotopic enrichment of this compound.

Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum provides information about the molecular weight and the distribution of isotopes. For this compound, the relative intensities of the peaks corresponding to the unlabeled (d0), singly deuterated (d1), and doubly deuterated (d2) forms are used to calculate the isotopic enrichment.

Typical Protocol (LC-MS/MS):

  • Instrumentation: A triple quadrupole mass spectrometer coupled with a liquid chromatography system (LC-MS/MS).

  • Ionization Mode: Positive electrospray ionization (ESI) is commonly used.

  • Selected Reaction Monitoring (SRM): For quantification and confirmation, specific precursor-to-product ion transitions are monitored. For this compound, a typical transition is m/z 894.5 → 309.1.[5]

  • Sample Preparation: Similar to HPLC, a stock solution is prepared in methanol and diluted.[5][6]

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy provides detailed information about the molecular structure of this compound, confirming the position of the deuterium labels and the overall structural integrity.

Principle: The sample is placed in a strong magnetic field and irradiated with radio waves. The nuclei of certain atoms, such as ¹H and ¹³C, absorb and re-emit this radiation at specific frequencies. The resulting NMR spectrum provides a fingerprint of the molecule's structure.

Typical Protocol:

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: A deuterated solvent in which the sample is soluble, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d6 (DMSO-d6).

  • Experiments: ¹H NMR and ¹³C NMR are standard experiments. More advanced techniques like 2D NMR (e.g., COSY, HSQC) can be used for complete structural assignment.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for this compound Purity Assessment

The following diagram illustrates the logical flow of the analytical procedures used to assess the purity and identity of this compound.

G cluster_0 Sample Preparation cluster_1 Purity & Identity Analysis cluster_2 Data Analysis & Reporting Stock Solution Prepare Stock Solution (this compound in Methanol) Working Solution Prepare Working Solution (Dilution) Stock Solution->Working Solution HPLC HPLC-UV Analysis (Purity Assessment) Working Solution->HPLC LCMS LC-MS/MS Analysis (Identity & Isotopic Enrichment) Working Solution->LCMS NMR NMR Spectroscopy (Structural Confirmation) Working Solution->NMR Purity_Data Calculate Purity (% Area) HPLC->Purity_Data Isotopic_Data Determine Isotopic Enrichment LCMS->Isotopic_Data Structural_Data Confirm Structure NMR->Structural_Data CoA Generate Certificate of Analysis Purity_Data->CoA Isotopic_Data->CoA Structural_Data->CoA

Caption: Experimental workflow for this compound analysis.

Signaling Pathway: Mechanism of Action of Ivermectin

Ivermectin's primary mechanism of action as an anthelmintic agent involves its interaction with glutamate-gated chloride channels (GluCls) in invertebrate nerve and muscle cells.[2][6][7] This diagram illustrates the key steps in this signaling pathway.

G Ivermectin Ivermectin GluCl Glutamate-Gated Chloride Channel (GluCl) Ivermectin->GluCl Binds and Activates Chloride_Influx Increased Chloride Ion (Cl⁻) Influx GluCl->Chloride_Influx Opens Channel Hyperpolarization Hyperpolarization of Nerve/Muscle Cell Membrane Chloride_Influx->Hyperpolarization Paralysis Paralysis of the Parasite Hyperpolarization->Paralysis Death Death of the Parasite Paralysis->Death

Caption: Ivermectin's mechanism of action via GluCl channels.

Ivermectin may also interact with other ligand-gated chloride channels, such as those gated by gamma-aminobutyric acid (GABA), further contributing to the paralysis of the parasite.[2] However, its affinity for invertebrate GluCls is significantly higher, which accounts for its selective toxicity.[2]

This guide provides a foundational understanding of the critical aspects of this compound quality assessment. For specific applications, it is always recommended to refer to the lot-specific Certificate of Analysis provided by the supplier and to perform appropriate suitability testing.

References

Commercial Suppliers of Ivermectin-d2 for Research: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals requiring deuterated Ivermectin (Ivermectin-d2) for research purposes, a number of commercial suppliers provide this stable isotope-labeled compound. This compound is primarily utilized as an internal standard for the quantification of Ivermectin in various biological matrices using mass spectrometry-based assays, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[1][2][3] Its use is critical in pharmacokinetic studies to accurately track the metabolism, distribution, and excretion of the drug.[]

Key Commercial Suppliers and Product Specifications

Several reputable suppliers offer this compound for laboratory use. The product is typically supplied as a solid with high isotopic and chemical purity. Below is a comparative summary of the technical data provided by these vendors.

SupplierProduct Name/SynonymMolecular FormulaMolecular Weight ( g/mol )PurityFormulationIntended Use
MedchemExpress This compoundC48H72D2O14Not SpecifiedNot SpecifiedNot SpecifiedInternal standard for quantitative analysis by NMR, GC-MS, or LC-MS.[1]
R&D Systems Ivermectin B1a-d2C48H72D2O14877.1≥98%SolidFor laboratory research use.[5]
Cayman Chemical This compound (22,23-dihydro Avermectin B1-d2)C48H72D2O14877.1>99% deuterated forms (d1-d2)SolidInternal standard for the quantification of ivermectin by GC- or LC-MS.[2][3]
BOC Sciences This compoundC48H72O14D2877.13Not SpecifiedNot SpecifiedPharmacokinetic research, development and validation of analytical methods.[]
Simson Pharma Limited Ivermectin D2Not SpecifiedNot SpecifiedNot SpecifiedNot SpecifiedAccompanied by a Certificate of Analysis.[6]
LGC Standards This compoundC48H72D2O14877.11>95% (HPLC)NeatPharmaceutical Reference Standard.[7]

Note: Researchers should always refer to the supplier's specific Certificate of Analysis (CoA) for the most accurate and up-to-date batch-specific data.

Experimental Applications and Methodologies

While detailed, step-by-step experimental protocols are proprietary and not publicly provided by the suppliers, the primary application of this compound is as an internal standard in analytical chemistry. A general workflow for its use in a pharmacokinetic study is outlined below.

General Experimental Workflow for Quantification of Ivermectin using this compound

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Biological_Sample Biological Sample (e.g., Plasma) Spike Spike with this compound (Internal Standard) Biological_Sample->Spike 1. Extraction Liquid-Liquid or Solid-Phase Extraction Spike->Extraction 2. Chromatography UPLC/HPLC Separation Extraction->Chromatography 3. Mass_Spec Tandem Mass Spectrometry (Detection) Chromatography->Mass_Spec 4. Quantification Quantification of Ivermectin (Ratio to this compound) Mass_Spec->Quantification 5. Pharmacokinetics Pharmacokinetic Analysis Quantification->Pharmacokinetics 6.

General workflow for Ivermectin quantification.

One cited study by Zeleke G., et al. (2022) utilized this compound as an internal standard for the development and validation of a UHPLC-MS/MS method to quantify macrocyclic lactones in bovine plasma.[] In this method, protonated ions for Ivermectin and this compound were identified, and the compounds were monitored by multiple reaction monitoring (MRM).[]

Signaling Pathways

Information regarding specific signaling pathways affected by Ivermectin is not provided by the commercial suppliers of this compound. Researchers investigating the mechanism of action of Ivermectin would need to consult peer-reviewed scientific literature for this information. The suppliers' focus is on providing a high-quality analytical standard for quantification, not on elucidating the pharmacological action of the compound.

References

Stability and Storage of Ivermectin-d2 Powder: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for Ivermectin-d2 powder. This compound, a deuterated analog of Ivermectin, is primarily utilized as an internal standard in pharmacokinetic and bioanalytical studies. Ensuring its stability is paramount for accurate and reproducible experimental results. This document outlines the known stability profile, optimal storage parameters, and detailed experimental protocols for stability-indicating analyses.

Core Stability Profile and Storage Recommendations

This compound is a stable isotope-labeled compound that is expected to have a chemical stability profile analogous to that of Ivermectin. As a solid, off-white powder, it is considered stable under normal conditions. However, studies on Ivermectin have demonstrated its susceptibility to degradation under specific stress conditions.

Recommended Storage Conditions

For optimal long-term stability, this compound powder should be stored under the following conditions:

ParameterRecommendationRationale
Temperature -20°CTo minimize thermal degradation and preserve long-term integrity.[1]
Light Protect from lightIvermectin is susceptible to photodegradation.[2][3]
Moisture Store in a dry placeHydrolysis can occur, particularly in acidic or alkaline conditions.[2]
Atmosphere Store in a tightly sealed containerTo protect from moisture and atmospheric oxygen, which can cause oxidative degradation.

One supplier indicates a stability of at least four years when stored appropriately.[4] However, it is crucial to refer to the certificate of analysis provided by the specific supplier for lot-specific expiry dates and storage recommendations.

Factors Influencing Stability

Several factors can impact the stability of this compound powder. The primary degradation pathways identified for Ivermectin, which are applicable to its deuterated form, include:

  • Hydrolysis: Degradation occurs in both acidic and alkaline conditions.[2]

  • Oxidation: Ivermectin is susceptible to oxidative degradation.[2]

  • Photodegradation: Exposure to light, particularly UV radiation, can cause degradation.[2][3]

  • Thermal Degradation: Elevated temperatures can lead to the breakdown of the compound.[2]

A study on Ivermectin API lots showed instability when stored at room temperature and 45% relative humidity for two years, underscoring the importance of controlled storage conditions.[5]

Quantitative Stability Data

ConditionMatrixDurationTemperatureRelative HumidityRemaining Ivermectin (%)Reference
Room Temperature0.2% w/v Oral Solution3 months25°C60%~97%[4]
Accelerated0.2% w/v Oral Solution3 months40°C75%Not specified, but physically stable[4]

Experimental Protocols for Stability Assessment

To assess the stability of this compound powder, a stability-indicating analytical method is required. High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC) are commonly employed for this purpose. The following are detailed methodologies for conducting forced degradation studies and subsequent analysis.

Forced Degradation Studies

Forced degradation studies are essential to establish the degradation pathways and to demonstrate the specificity of the stability-indicating method.

1. Preparation of Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent, such as methanol or acetonitrile, at a concentration of approximately 1 mg/mL.

2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix equal volumes of the stock solution and 1N hydrochloric acid.

    • Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

    • Neutralize the solution with 1N sodium hydroxide before analysis.

  • Alkaline Hydrolysis:

    • Mix equal volumes of the stock solution and 1N sodium hydroxide.

    • Incubate at 60°C for a specified period.

    • Neutralize the solution with 1N hydrochloric acid before analysis.

  • Oxidative Degradation:

    • Mix equal volumes of the stock solution and 3-30% hydrogen peroxide.

    • Keep the solution at room temperature for a specified period, protected from light.

  • Thermal Degradation (Solid State):

    • Place the this compound powder in a thermostatically controlled oven at a high temperature (e.g., 80°C) for a specified duration.

    • Dissolve the heat-stressed powder in a suitable solvent for analysis.

  • Photodegradation (Solid State):

    • Expose the this compound powder to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.

    • A control sample should be kept in the dark under the same temperature conditions.

    • Dissolve the photo-stressed powder in a suitable solvent for analysis.

Stability-Indicating HPLC Method
  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.

  • Mobile Phase: A gradient or isocratic elution with a mixture of acetonitrile, methanol, and a buffer (e.g., phosphate buffer) is typical. The exact composition should be optimized to achieve good separation between the parent peak and any degradation products.

  • Flow Rate: Approximately 1.0 - 1.5 mL/min.

  • Detection: UV detection at approximately 245 nm.

  • Injection Volume: 20 µL.

  • Analysis: The chromatograms of the stressed samples are compared to that of an unstressed control to identify and quantify the degradation products. The method is considered stability-indicating if all degradation product peaks are well-resolved from the parent this compound peak.

Visualizations

Experimental Workflow for Forced Degradation Study

Forced_Degradation_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound Powder stock Prepare Stock Solution (1 mg/mL) start->stock thermal Thermal Degradation (Solid, 80°C) start->thermal photo Photodegradation (Solid, ICH Q1B) start->photo acid Acid Hydrolysis (1N HCl, 60°C) stock->acid alkali Alkaline Hydrolysis (1N NaOH, 60°C) stock->alkali oxidation Oxidative Degradation (3-30% H2O2, RT) stock->oxidation neutralize_acid Neutralize acid->neutralize_acid neutralize_alkali Neutralize alkali->neutralize_alkali hplc Stability-Indicating HPLC Analysis oxidation->hplc dissolve_thermal Dissolve thermal->dissolve_thermal dissolve_photo Dissolve photo->dissolve_photo neutralize_acid->hplc neutralize_alkali->hplc dissolve_thermal->hplc dissolve_photo->hplc data Data Analysis and Degradation Pathway Elucidation hplc->data

Caption: Workflow for a forced degradation study of this compound powder.

Logical Relationship of Stability Testing

Stability_Testing_Logic cluster_main Stability Testing of this compound Powder cluster_purpose Purpose long_term Long-Term Stability (e.g., -20°C) purpose_lt Determine Shelf-life long_term->purpose_lt accelerated Accelerated Stability (e.g., 25°C/60% RH or 40°C/75% RH) purpose_acc Predict Long-Term Stability & Assess Excursions accelerated->purpose_acc forced_degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) purpose_fd Identify Degradation Pathways & Validate Analytical Method forced_degradation->purpose_fd

Caption: Logical relationship between different types of stability studies.

References

The Role of Ivermectin-d2 as an Internal Standard: A Technical Guide for Accurate Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the mechanism and application of Ivermectin-d2 as an internal standard in analytical methodologies, primarily focusing on liquid chromatography-tandem mass spectrometry (LC-MS/MS). The use of stable isotope-labeled internal standards is a cornerstone of robust bioanalytical assays, ensuring the accuracy and precision required for pharmacokinetic studies and clinical trial sample analysis.

Core Principle: Isotope Dilution Mass Spectrometry

This compound, a deuterated form of ivermectin, serves as an ideal internal standard due to its chemical and physical similarity to the analyte. The core of its mechanism of action lies in the principle of isotope dilution mass spectrometry. By introducing a known quantity of this compound into a sample at an early stage of preparation, it experiences the same procedural variations as the endogenous ivermectin. These variations can include sample loss during extraction, inconsistencies in injection volume, and signal suppression or enhancement from the sample matrix.

Because this compound is chemically identical to ivermectin, it co-elutes during chromatography and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to the presence of deuterium atoms, it has a slightly higher mass, allowing the mass spectrometer to differentiate it from the non-labeled ivermectin. The quantification of ivermectin is then based on the ratio of the analyte's signal to the internal standard's signal, which remains constant despite variations in the analytical process. This ratiometric measurement significantly improves the accuracy and precision of the results.

Experimental Protocols

The following sections detail a generalized experimental protocol for the quantification of ivermectin in biological matrices using this compound as an internal standard, based on established and validated methods.[1][2][3]

Preparation of Stock and Working Solutions
  • Stock Solutions: Prepare individual stock solutions of ivermectin and this compound (e.g., 1 mg/mL) by dissolving the reference standards in a suitable organic solvent such as methanol.[1] These solutions should be stored at low temperatures (e.g., -20°C or -80°C) to ensure stability.

  • Working Solutions: Prepare working solutions by diluting the stock solutions in an appropriate solvent, often methanol or a mixture of methanol and water.[1] These solutions are used to spike blank biological matrices to create calibration standards and quality control (QC) samples.

Sample Preparation

The goal of sample preparation is to extract ivermectin and this compound from the biological matrix (e.g., plasma, whole blood) and remove interfering substances.

  • Protein Precipitation: This is a common and straightforward method.

    • Aliquot a small volume of the biological sample (e.g., 100 µL) into a microcentrifuge tube or a 96-well plate.[1][2]

    • Add the this compound internal standard working solution.

    • Add a protein precipitation agent, such as acetonitrile (often in a 90:10 acetonitrile:water solution), at a ratio of approximately 4.5:1 (v/v) to the sample.[1][2]

    • Vortex the mixture to ensure thorough mixing and complete protein precipitation.

    • Centrifuge the samples at high speed (e.g., 1100 x g for 5 minutes) to pellet the precipitated proteins.[2]

    • Transfer the supernatant, containing ivermectin and this compound, to a clean tube or well for analysis.

  • Solid-Phase Extraction (SPE): This technique provides a cleaner extract compared to protein precipitation.

    • Condition an SPE cartridge (e.g., C18) with methanol followed by water.

    • Load the pre-treated plasma sample (spiked with this compound and diluted) onto the cartridge.

    • Wash the cartridge with a weak solvent (e.g., 15% methanol) to remove polar interferences.

    • Elute ivermectin and this compound with a strong organic solvent (e.g., isopropyl alcohol).

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis
  • Chromatographic Separation:

    • Column: A reverse-phase column, such as an Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm), is commonly used.[1][2][3]

    • Mobile Phase: A typical mobile phase consists of a mixture of an organic solvent (e.g., acetonitrile) and an aqueous solution containing a modifier like ammonium formate and formic acid.[1][2][3] A common composition is acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[1][2][3]

    • Flow Rate: A flow rate of around 500 µL/min is often employed.[1]

    • Column Temperature: The column is typically maintained at a constant temperature, for example, 40°C.[1]

  • Mass Spectrometric Detection:

    • Ionization Mode: Positive electrospray ionization (ESI) is generally used for the analysis of ivermectin.[1][2][3]

    • Multiple Reaction Monitoring (MRM): Detection and quantification are performed using a triple quadrupole mass spectrometer in MRM mode. This involves monitoring specific precursor-to-product ion transitions for both ivermectin and this compound.

      • Ivermectin Transition: m/z 892.5 → 307.1[1][2]

      • This compound Transition: m/z 894.5 → 309.1[1][2]

    • Ion Source Parameters: Parameters such as ion spray voltage (e.g., 5500 V), temperature (e.g., 450°C), and gas pressures (nebulizer, auxiliary, and curtain gas) are optimized to achieve maximum sensitivity.[1][2]

Data Presentation

The following tables summarize key quantitative data from a validated LC-MS/MS method for the quantification of ivermectin in human plasma and whole blood using this compound as an internal standard.[1][2]

Table 1: Method Validation Parameters

ParameterPlasmaWhole Blood
Calibration Range0.970 - 384 ng/mL0.970 - 384 ng/mL
LLOQ0.970 ng/mL0.970 ng/mL
LOD0.485 ng/mL0.485 ng/mL
Intra-assay Precision (%CV)3.91% - 16.4%1.70% - 9.76%
Inter-assay Precision (%CV)3.91% - 16.4%1.70% - 9.76%
Intra-assay Accuracy89.8% - 99.2%95.9% - 109%
Inter-assay Accuracy89.8% - 99.2%95.9% - 109%

Table 2: Recovery and Process Efficiency

AnalyteMatrixAbsolute RecoveryProcess Efficiency
IvermectinWhole Blood96% - 123%105% - 119%
This compoundWhole Blood96% - 123%105% - 119%
IvermectinPlasma96% - 123%105% - 119%
This compoundPlasma96% - 123%105% - 119%

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow for the quantification of ivermectin using this compound as an internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma/Whole Blood) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation (Acetonitrile) Spike->Extract Centrifuge Centrifugation Extract->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Inject Inject into LC-MS/MS Supernatant->Inject LC Chromatographic Separation (C18) Inject->LC MS Mass Spectrometric Detection (MRM) LC->MS Integrate Peak Integration MS->Integrate Ratio Calculate Peak Area Ratio (Ivermectin / this compound) Integrate->Ratio Calibrate Quantify using Calibration Curve Ratio->Calibrate Result Final Concentration Calibrate->Result

Caption: Experimental workflow for ivermectin quantification.

Logical Relationship in Quantification

This diagram illustrates the logical basis for using an internal standard for accurate quantification.

logical_relationship cluster_analyte Analyte (Ivermectin) cluster_is Internal Standard (this compound) cluster_quant Quantification A_Sample Concentration in Sample (Unknown) A_Response MS Response (Variable) A_Sample->A_Response Affected by matrix effects, - sample loss, injection volume Ratio Response Ratio (A_Response / IS_Response) (Stable) A_Response->Ratio IS_Sample Concentration in Sample (Known) IS_Response MS Response (Variable) IS_Sample->IS_Response Affected by the same factors IS_Response->Ratio Final_Conc Accurate Concentration Ratio->Final_Conc Proportional to Analyte Concentration

Caption: Ratiometric quantification using an internal standard.

References

In-Depth Technical Guide to the Molecular Weight and Mass Spectrometry of Ivermectin-d2

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the molecular characteristics and mass spectrometric analysis of Ivermectin-d2, a deuterated analog of the broad-spectrum antiparasitic agent, Ivermectin. Designed for researchers, scientists, and drug development professionals, this document details its molecular weight, mass spectrometry protocols, and its application as an internal standard in quantitative analyses.

Core Molecular Data

This compound is a stable isotope-labeled form of Ivermectin, which is a mixture of two homologous compounds, Ivermectin B1a and Ivermectin B1b. The deuteration makes it an ideal internal standard for quantification of Ivermectin in various biological matrices using mass spectrometry.[1][] The key molecular identifiers and weights are summarized below.

PropertyValueSource
Molecular Formula C48H72D2O14[1][3][4][5]
Average Molecular Weight 877.11 g/mol [3][4]
Monoisotopic Mass 876.52041052 Da[6]
Synonyms 22,23-dihydro Avermectin B1-d2[1][5]

Mass Spectrometric Analysis

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the preferred method for the sensitive and specific quantification of Ivermectin, utilizing this compound as an internal standard.[][7]

Ionization and Fragmentation

In positive mode electrospray ionization (ESI), Ivermectin and its deuterated analog typically form adducts with ammonium ([M+NH4]+) or sodium ([M+Na]+).[] During tandem mass spectrometry (MS/MS), these precursor ions are fragmented to produce characteristic product ions. The two additional mass units from the deuterium labels in this compound result in a corresponding shift in the mass-to-charge ratio (m/z) of the precursor and its fragment ions, allowing for clear differentiation from the unlabeled analyte.

A common observation is the contribution of the second isotope peak of unlabeled Ivermectin to the signal of this compound, which needs to be considered in quantitative method development.[]

AnalytePrecursor Ion (m/z)Product Ion(s) (m/z)Ionization/Adduct
Ivermectin892.4, 892.5569.1, 307.1, 307.2[M+NH4]+
This compound894.5, 895.4571.8, 309.1, 309.3[M+NH4]+
Ivermectin897.5Not Specified[M+Na]+
This compound899.5Not Specified[M+Na]+

Data compiled from multiple sources indicating common adducts and fragments observed in positive ionization mode.[][8][9]

Experimental Protocol: Quantitative Analysis of Ivermectin in Biological Matrices using LC-MS/MS

The following is a representative protocol for the quantification of Ivermectin in plasma or whole blood using this compound as an internal standard.

Sample Preparation
  • Standard and Internal Standard Preparation: Prepare stock solutions of Ivermectin and this compound in methanol (e.g., 1 mg/mL).[9] Create working solutions by diluting the stock solutions in methanol.

  • Sample Extraction: For plasma or whole blood samples (e.g., 100 µl), perform a protein precipitation and phospholipid removal step. A common method is using a 96-well Hybrid-solid phase extraction (SPE) plate.[7][9] Acetonitrile is an effective precipitation solution.[9]

Liquid Chromatography
  • Column: An Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm) provides good separation.[7][8][9][10]

  • Mobile Phase: An isocratic mobile phase of acetonitrile and 2 mM ammonium formate with 0.5% formic acid (e.g., 90:10, v/v) is effective.[7][8][9][10]

  • Flow Rate: A typical flow rate would be in the range of 0.4 to 0.6 mL/min.

Mass Spectrometry
  • Instrument: A triple quadrupole mass spectrometer is used for detection.[7][10]

  • Ionization Mode: Positive electrospray ionization (ESI) is employed.[][10]

  • Detection: Multiple Reaction Monitoring (MRM) is used for quantification.[]

    • Ivermectin Transition: m/z 892.5 → 307.1[8][9]

    • This compound Transition: m/z 894.5 → 309.1[8][9]

  • Instrument Parameters (Example):

    • Ion Spray Voltage: 5500 V

    • Drying Temperature: 450°C

    • Curtain Gas (CUR): 30 psi

    • Nebulizer Gas (GS1): 45 psi

    • Auxiliary Gas (GS2): 50 psi

    • Collision Energy: 35 V[8][9]

Visualized Workflow and Relationships

The following diagrams illustrate the experimental workflow and the logical relationship of using a deuterated internal standard.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sample Biological Matrix (Plasma/Blood) spike Spike with This compound (IS) sample->spike extract Protein Precipitation & Phospholipid Removal (SPE) spike->extract lc LC Separation extract->lc ms MS/MS Detection (MRM Mode) lc->ms quant Quantification (Analyte/IS Ratio) ms->quant

Caption: LC-MS/MS workflow for Ivermectin quantification.

logical_relationship ivermectin Ivermectin (Analyte) process Sample Prep & Analysis Variability ivermectin->process ivermectin_d2 This compound (Internal Standard) ivermectin_d2->process ratio Peak Area Ratio (Analyte / IS) process->ratio affects both equally concentration Accurate Concentration ratio->concentration correlates with Concentration

Caption: Rationale for using a deuterated internal standard.

References

Navigating the Solubility Landscape of Ivermectin-d2: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Understanding Ivermectin and its Deuterated Form

Ivermectin is a potent anti-parasitic agent widely used in both veterinary and human medicine.[1] It is a semi-synthetic derivative of the avermectin family of macrocyclic lactones. Ivermectin-d2 is a deuterated analog of Ivermectin, where two hydrogen atoms have been replaced by deuterium. This isotopic labeling is primarily utilized for analytical purposes, particularly as an internal standard in pharmacokinetic studies and mass spectrometry-based assays to improve accuracy.

Solubility Profile of this compound and Ivermectin

Precise solubility data is fundamental for formulation development, ensuring optimal delivery and bioavailability of active pharmaceutical ingredients (APIs). The following tables summarize the available solubility information for both this compound and its non-deuterated counterpart, Ivermectin.

Table 1: Qualitative Solubility of this compound

SolventSolubility
ChloroformSlightly Soluble
Dimethyl Sulfoxide (DMSO)Slightly Soluble
MethanolSlightly Soluble

Data sourced from publicly available product information sheets. "Slightly soluble" is a qualitative term and indicates that a significant amount of solvent is required to dissolve a given amount of the solute.

Table 2: Quantitative and Qualitative Solubility of Ivermectin (Non-deuterated)

SolventSolubility
Dimethyl Sulfoxide (DMSO)Approximately 1 mg/mL[2]
EthanolApproximately 1 mg/mL[2]
Dimethylformamide (DMF)Approximately 3 mg/mL[2]
MethanolFreely Soluble[1]
1-Propanol + Water MixturesSolubility increases with higher 1-propanol concentration and temperature.[3][4]
2-Propanol + Water MixturesSolubility increases with higher 2-propanol concentration and temperature.[3][4]
Polyethylene Glycol (PEG) 200/400 + Water MixturesSolubility increases with higher PEG concentration and temperature.[5][6]
WaterInsoluble[1]

It is important to note that while the solubility of this compound is expected to be very similar to that of Ivermectin, it may not be identical. Therefore, for precise formulation work, experimental determination of this compound solubility is highly recommended.

Experimental Protocols for Solubility Determination

To empower researchers to obtain precise and reliable solubility data for this compound, this section details the widely accepted shake-flask method for thermodynamic solubility determination, followed by a common analytical technique for concentration measurement.

Shake-Flask Method for Thermodynamic Solubility

The shake-flask method is a gold-standard technique for determining the equilibrium solubility of a compound.[7][8][9]

Principle: An excess amount of the solid compound (this compound) is added to the solvent of interest. The mixture is then agitated at a constant temperature for a sufficient period to allow the system to reach equilibrium, where the rate of dissolution equals the rate of precipitation. After reaching equilibrium, the undissolved solid is separated from the saturated solution, and the concentration of the dissolved compound in the clear supernatant is determined.

Detailed Protocol:

  • Preparation:

    • Accurately weigh an excess amount of this compound solid into a suitable container (e.g., a glass vial with a screw cap). The amount should be sufficient to ensure that undissolved solid remains at the end of the experiment.

    • Add a precise volume of the desired organic solvent to the vial.

  • Equilibration:

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a shaker or orbital incubator set to a constant temperature (e.g., 25°C or 37°C).

    • Agitate the mixture at a constant speed for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[7][8] The required time can be determined by taking samples at different time points until the concentration in the solution remains constant.

  • Phase Separation:

    • After equilibration, cease agitation and allow the undissolved solid to sediment.

    • Carefully separate the saturated solution (supernatant) from the excess solid. This can be achieved by:

      • Centrifugation: Centrifuge the vial at a high speed to pellet the undissolved solid.

      • Filtration: Filter the solution through a chemically inert filter (e.g., a 0.22 µm PTFE syringe filter) that does not adsorb the compound.

  • Analysis:

    • Accurately dilute a known volume of the clear supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

    • Determine the concentration of this compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Analytical Quantification by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust and widely used technique for the accurate quantification of pharmaceutical compounds.[10][11]

Principle: A small volume of the sample is injected into a column packed with a stationary phase. A liquid mobile phase is pumped through the column, and the components of the sample are separated based on their differential partitioning between the stationary and mobile phases. A detector measures the amount of the analyte as it elutes from the column.

Typical HPLC Method Parameters for Ivermectin Analysis:

  • Column: A reversed-phase column, such as a C18 column (e.g., 250 mm x 4.6 mm, 5 µm), is commonly used for Ivermectin analysis.[1][10]

  • Mobile Phase: A mixture of organic solvents and water or a buffer is typically used. For example, a mixture of Methanol, Acetonitrile, and a phosphate buffer has been reported.[10] The exact ratio should be optimized to achieve good separation and peak shape.

  • Flow Rate: A typical flow rate is around 1.0 to 1.5 mL/min.[1][10]

  • Detection: Ivermectin has a UV absorbance maximum at approximately 245 nm, making a UV detector suitable for its quantification.[1][2][12]

  • Quantification: A calibration curve is constructed by injecting known concentrations of this compound standards. The concentration of the unknown sample is then determined by comparing its peak area to the calibration curve.

Visualizing Experimental Workflows

To further clarify the experimental processes, the following diagrams illustrate the key workflows using the DOT language.

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis weigh Weigh excess this compound add_solvent Add known volume of solvent weigh->add_solvent shake Agitate at constant temperature (24-72h) add_solvent->shake separate Centrifuge or Filter shake->separate dilute Dilute supernatant separate->dilute hplc Quantify by HPLC dilute->hplc

Caption: Workflow for the Shake-Flask Solubility Determination Method.

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_quant Quantification prep_standards Prepare calibration standards inject Inject sample/standard into HPLC prep_standards->inject prep_sample Prepare diluted sample from supernatant prep_sample->inject separate Separate on C18 column inject->separate detect Detect at 245 nm separate->detect calibrate Generate calibration curve detect->calibrate calculate Calculate sample concentration detect->calculate calibrate->calculate

Caption: Workflow for Quantification of this compound by HPLC.

Conclusion

While direct quantitative solubility data for this compound in a wide range of organic solvents remains to be published, this guide provides the available qualitative information and quantitative data for the non-deuterated form as a valuable reference. More importantly, it offers detailed, actionable experimental protocols that empower researchers to determine the precise solubility of this compound in their own laboratories. The provided workflows for the shake-flask method and HPLC analysis serve as a practical roadmap for obtaining the critical data necessary for advancing drug development and formulation science. By applying these methodologies, researchers can confidently establish the solubility profile of this compound, a crucial step in its application as an analytical standard and in the broader context of pharmaceutical research.

References

Methodological & Application

Application Notes and Protocols for Ivermectin-d2 in Pharmacokinetic Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ivermectin-d2 as an internal standard in pharmacokinetic (PK) studies of ivermectin in animal models. The use of a stable isotope-labeled internal standard like this compound is crucial for accurate and precise quantification of the parent drug in biological matrices by minimizing analytical variations.[1]

Introduction to Ivermectin and the Role of this compound

Ivermectin is a broad-spectrum antiparasitic agent used in both veterinary and human medicine to treat a variety of parasitic infections.[2][3] Understanding its pharmacokinetic profile—how it is absorbed, distributed, metabolized, and excreted (ADME)—is essential for optimizing dosing regimens to ensure efficacy and safety.[2][4]

Pharmacokinetic studies involve the measurement of drug concentrations in biological fluids, such as plasma or whole blood, over time. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective method for this purpose.[5][6] To ensure the accuracy of LC-MS/MS analysis, an internal standard (IS) is used. This compound, a deuterated form of ivermectin, is an ideal internal standard because it has nearly identical chemical and physical properties to ivermectin but a different mass.[7] This allows it to be distinguished by the mass spectrometer while co-eluting with ivermectin during chromatography, effectively compensating for variations during sample preparation and analysis.

Principle of Using a Deuterated Internal Standard in LC-MS/MS

The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard in quantitative bioanalysis using LC-MS/MS. The principle lies in adding a known concentration of the internal standard to all samples, including calibration standards, quality controls, and unknown study samples, at the beginning of the sample preparation process. Because the deuterated standard is chemically identical to the analyte, it experiences the same extraction losses, ionization suppression or enhancement in the mass spectrometer, and other potential sources of error. By calculating the ratio of the analyte's response to the internal standard's response, these variations can be normalized, leading to a more accurate and precise quantification of the analyte.

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (Unknown Ivermectin Conc.) is_add Add Known Amount of this compound (IS) plasma->is_add extraction Extraction (e.g., SPE, Protein Precipitation) is_add->extraction lc LC Separation (Co-elution of Ivermectin & this compound) extraction->lc ms MS/MS Detection (Differentiation by Mass) lc->ms ratio Calculate Peak Area Ratio (Ivermectin / this compound) ms->ratio calibration Calibration Curve (Known Concentrations) ratio->calibration concentration Determine Ivermectin Concentration calibration->concentration

Caption: Principle of using a deuterated internal standard.

Experimental Protocols

In-Vivo Pharmacokinetic Study in a Rodent Model (Rats)

This protocol outlines a typical pharmacokinetic study of orally administered ivermectin in rats.[2]

1. Animals and Housing:

  • Species: Wistar or Sprague-Dawley rats.

  • Housing: Standard laboratory conditions with a 12-hour light/dark cycle, controlled temperature, and humidity. Animals should have ad libitum access to food and water.

  • Acclimation: Allow animals to acclimate for at least one week before the experiment.[2]

2. Dosing and Sample Collection:

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with continued access to water.[2]

  • Dose Formulation: Prepare a solution or suspension of ivermectin in a suitable vehicle (e.g., a mixture of propylene glycol and water).

  • Administration: Administer a single oral dose of ivermectin (e.g., 2 mg/kg) via gavage.[2]

  • Blood Sampling: Collect blood samples (approximately 0.25 mL) from the tail vein or another appropriate site into heparinized or EDTA-containing tubes at predefined time points. A typical sampling schedule would be: pre-dose (0), 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.[2][8]

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store plasma samples at -80°C until bioanalysis.[2]

G acclimation Animal Acclimation (≥ 1 week) fasting Overnight Fasting (~12 hours) acclimation->fasting dosing Oral Administration of Ivermectin fasting->dosing blood_collection Serial Blood Sampling (e.g., 0-72 hours) dosing->blood_collection centrifugation Centrifugation to Separate Plasma blood_collection->centrifugation storage Plasma Storage at -80°C centrifugation->storage analysis LC-MS/MS Analysis storage->analysis

Caption: Workflow for an in-vivo pharmacokinetic study.

Bioanalytical Method: Ivermectin Quantification in Plasma by LC-MS/MS

This protocol describes a general method for the quantification of ivermectin in plasma using this compound as an internal standard.

1. Materials and Reagents:

  • Ivermectin reference standard (>94% purity)[6][7]

  • This compound internal standard (>99% purity)[6][7]

  • Methanol, acetonitrile (MS grade)[6][7]

  • Formic acid, ammonium formate (MS grade)[6][7]

  • Ultrapure water[1]

  • Blank rodent plasma

2. Stock and Working Solutions:

  • Stock Solutions: Prepare 1 mg/mL stock solutions of ivermectin and this compound in methanol.[5][7]

  • Working Solutions: Prepare working solutions by diluting the stock solutions in methanol or a suitable solvent mixture. These will be used to spike blank plasma for calibration standards and quality control (QC) samples.[5][7]

3. Sample Preparation (Solid-Phase Extraction - SPE):

  • Thaw plasma samples, calibration standards, and QCs on ice.

  • To 100 µL of each plasma sample, add a specific volume of the this compound working solution to achieve a final concentration (e.g., 50 ng/mL).

  • Vortex mix the samples.

  • Perform solid-phase extraction using C18 cartridges.[5] A general procedure involves:

    • Conditioning the cartridge with methanol followed by water.

    • Loading the plasma sample.

    • Washing the cartridge to remove interferences.

    • Eluting the analyte and internal standard with an appropriate solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.

4. LC-MS/MS Conditions:

  • LC System: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm).[7][9]

  • Mobile Phase: A mixture of acetonitrile and an aqueous solution containing a modifier like ammonium formate and formic acid (e.g., 90:10 v/v acetonitrile: 2 mM ammonium formate with 0.5% formic acid).[7][9]

  • Flow Rate: A typical flow rate for a column of this size would be in the range of 0.3-0.6 mL/min.

  • MS System: A triple quadrupole mass spectrometer.[7][9]

  • Ionization Mode: Positive electrospray ionization (ESI+).[1][7]

  • MRM Transitions: Monitor the specific precursor to product ion transitions for ivermectin and this compound. Often, the ammonium adduct ([M+NH4]+) is used for quantification.[6][7]

Data Presentation

Bioanalytical Method Validation Parameters

The following table summarizes typical validation parameters for an LC-MS/MS method for ivermectin quantification in plasma.

ParameterTypical Value/RangeReference
Linearity Range0.970 - 384 ng/mL[7][9]
Correlation Coefficient (r²)> 0.99[7]
Lower Limit of Quantification (LLOQ)0.1 - 0.970 ng/mL[5][7]
Intra-assay Accuracy89.8% - 109%[7]
Inter-assay Accuracy89.8% - 109%[7]
Intra- and Inter-assay Precision< 15%[7][9][10]
RecoveryHigh and consistent[7]
Matrix EffectNo significant effect detected[7][10]
StabilityStable under various conditions[7][10]
Pharmacokinetic Parameters of Ivermectin in Animal Models

The pharmacokinetic parameters of ivermectin can vary significantly depending on the animal species, formulation, and route of administration.[4][11][12] The following table provides a summary of ivermectin's biological half-life in several species.

Animal SpeciesBiological Half-life (t½)Reference
Swine~0.5 days[11][13]
Dogs~1.8 days[11][13]
Cattle~2.8 days[11][13]
Sheep~2.8 days[11][13]

Note: These values are illustrative and can be influenced by the specific study design.

Mandatory Visualizations

G cluster_sample_prep Sample Preparation cluster_lc_ms LC-MS/MS Analysis cluster_quantification Quantification plasma Plasma Sample (Unknown Ivermectin Conc.) is_add Add Known Amount of this compound (IS) plasma->is_add extraction Extraction (e.g., SPE, Protein Precipitation) is_add->extraction lc LC Separation (Co-elution of Ivermectin & this compound) extraction->lc ms MS/MS Detection (Differentiation by Mass) lc->ms ratio Calculate Peak Area Ratio (Ivermectin / this compound) ms->ratio calibration Calibration Curve (Known Concentrations) ratio->calibration concentration Determine Ivermectin Concentration calibration->concentration

Caption: Principle of using a deuterated internal standard.

G acclimation Animal Acclimation (≥ 1 week) fasting Overnight Fasting (~12 hours) acclimation->fasting dosing Oral Administration of Ivermectin fasting->dosing blood_collection Serial Blood Sampling (e.g., 0-72 hours) dosing->blood_collection centrifugation Centrifugation to Separate Plasma blood_collection->centrifugation storage Plasma Storage at -80°C centrifugation->storage analysis LC-MS/MS Analysis storage->analysis

Caption: Workflow for an in-vivo pharmacokinetic study.

References

Application Notes and Protocols for the Use of Ivermectin-d2 as an Internal Standard in Bioequivalence Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of Ivermectin-d2 as an internal standard in bioequivalence studies of ivermectin. The methodologies described herein are based on established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques for the accurate quantification of ivermectin in biological matrices.

Introduction

Ivermectin is a broad-spectrum antiparasitic agent used in both human and veterinary medicine.[1][2] Bioequivalence studies are crucial for ensuring that generic formulations of ivermectin perform comparably to the innovator product. Accurate and precise quantification of ivermectin in biological samples, such as plasma or whole blood, is fundamental to these studies. The use of a stable isotope-labeled internal standard is best practice for quantitative bioanalysis as it compensates for variability in sample preparation and instrument response. This compound, a deuterated analog of ivermectin, is an ideal internal standard due to its similar physicochemical properties and co-elution with the analyte, while being distinguishable by mass spectrometry.[3]

This document outlines the necessary materials, equipment, and step-by-step protocols for sample preparation, chromatographic separation, and mass spectrometric detection of ivermectin using this compound as an internal standard.

Physicochemical Properties and Mass Spectrometry Parameters

This compound serves as an excellent internal standard due to its chemical and physical similarity to ivermectin. The primary distinction is its higher mass, which allows for specific detection without interfering with the quantification of the parent drug.

Table 1: Physicochemical Properties

CompoundChemical FormulaMolecular Weight ( g/mol )
Ivermectin (B1a)C₄₈H₇₄O₁₄875.1
This compoundC₄₈H₇₂D₂O₁₄877.1

Table 2: Mass Spectrometry Parameters for Ivermectin and this compound

ParameterIvermectinThis compound (Internal Standard)
Ionization ModePositive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)
Precursor Ion (m/z)892.5 [M+NH₄]⁺894.5 [M+NH₄]⁺
Product Ion (m/z)307.3307.3
Dwell Time (ms)200200
Collision Energy (eV)4545
Declustering Potential (V)100100

Note: These parameters may require optimization based on the specific mass spectrometer used.

Experimental Protocols

The following protocols describe the procedures for the analysis of ivermectin in human plasma.

Materials and Reagents
  • Ivermectin reference standard (>94% purity)

  • This compound internal standard (>99% purity)[3]

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ultrapure water

  • Human plasma (drug-free)

  • Solid Phase Extraction (SPE) cartridges (e.g., C18) or 96-well Hybrid-SPE plates[3][4]

Preparation of Stock and Working Solutions
  • Stock Solutions (1 mg/mL): Accurately weigh and dissolve ivermectin and this compound in methanol to prepare individual stock solutions of 1 mg/mL.[3]

  • Working Standard Solutions: Prepare serial dilutions of the ivermectin stock solution with a 50:50 mixture of acetonitrile and water to create working standards for calibration curves and quality control (QC) samples.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 100 ng/mL.

Sample Preparation (Solid Phase Extraction)

This protocol is designed for the extraction of ivermectin from plasma samples.

  • Sample Aliquoting: Pipette 200 µL of plasma samples (calibration standards, QCs, and unknown study samples) into appropriately labeled polypropylene tubes.

  • Internal Standard Spiking: Add 20 µL of the 100 ng/mL this compound working solution to all tubes except for the blank plasma.

  • Vortexing: Vortex the tubes for 10 seconds.

  • Protein Precipitation: Add 400 µL of acetonitrile to each tube, vortex for 30 seconds, and then centrifuge at 10,000 rpm for 5 minutes.

  • SPE Cartridge Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Sample Loading: Load the supernatant from the centrifuged sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 20% methanol in water.

  • Elution: Elute the analytes with 1 mL of acetonitrile.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue with 100 µL of the mobile phase.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

Table 3: Chromatographic Conditions

ParameterValue
HPLC SystemAgilent 1200 Series or equivalent
ColumnC18, 50 x 2.1 mm, 3.5 µm
Mobile Phase A2 mM Ammonium formate with 0.1% Formic Acid in Water
Mobile Phase BAcetonitrile with 0.1% Formic Acid
Gradient0-0.5 min (30% B), 0.5-2.5 min (30-95% B), 2.5-3.5 min (95% B), 3.5-3.6 min (95-30% B), 3.6-5.0 min (30% B)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume10 µL
Data Analysis and Quantification
  • Calibration Curve: Construct a calibration curve by plotting the peak area ratio of ivermectin to this compound against the nominal concentration of the calibration standards. A linear regression with a weighting factor of 1/x² is typically used.

  • Quantification: Determine the concentration of ivermectin in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

  • Acceptance Criteria: The calibration curve should have a correlation coefficient (r²) of ≥ 0.99. The accuracy of the back-calculated concentrations of the calibration standards and the measured concentrations of the QC samples should be within ±15% of the nominal values (±20% for the Lower Limit of Quantification, LLOQ).

Bioequivalence Study Design

A typical bioequivalence study for ivermectin is a randomized, single-dose, two-period, two-sequence, crossover study in healthy adult subjects under fasting conditions.[5]

Table 4: Key Parameters for Ivermectin Bioequivalence Studies

ParameterRecommendation
Study PopulationHealthy adult volunteers[5]
Study DesignSingle-dose, two-period, crossover[5]
Washout PeriodAt least 10-14 days
Blood SamplingPre-dose and at frequent intervals up to 72 hours post-dose[5]
AnalyteIvermectin in plasma
Pharmacokinetic ParametersCmax, AUC₀₋₇₂, AUC₀₋ᵢₙf
Bioequivalence Acceptance Criteria90% Confidence Interval for the ratio of geometric means (Test/Reference) for Cmax and AUC should be within 80.00% to 125.00%[5]

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_processing Data Processing plasma Plasma Sample spike Spike with This compound plasma->spike precipitate Protein Precipitation spike->precipitate spe Solid Phase Extraction precipitate->spe reconstitute Reconstitution spe->reconstitute lcms LC-MS/MS Analysis reconstitute->lcms data Data Acquisition lcms->data quant Quantification data->quant pk Pharmacokinetic Analysis quant->pk stats Statistical Analysis pk->stats

Caption: Workflow for the bioanalytical quantification of ivermectin.

Bioequivalence Study Logic

bioequivalence_logic cluster_study_design Study Design cluster_analysis Data Analysis cluster_conclusion Conclusion subjects Healthy Volunteers randomization Randomization subjects->randomization period1 Period 1: Test or Reference randomization->period1 washout Washout period1->washout pk_params Calculate PK Parameters (Cmax, AUC) period1->pk_params period2 Period 2: Crossover washout->period2 period2->pk_params stat_analysis Statistical Analysis (90% CI) pk_params->stat_analysis be_conclusion Bioequivalence Determination stat_analysis->be_conclusion

Caption: Logical flow of a crossover bioequivalence study.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of ivermectin in biological matrices for bioequivalence studies. The detailed protocols and methodologies presented in these application notes offer a comprehensive guide for researchers and scientists in the field of drug development. Adherence to these validated procedures will ensure the generation of high-quality data, which is essential for the regulatory assessment of generic ivermectin products.

References

Application Note: High-Throughput Analysis of Ivermectin in Human Plasma by Protein Precipitation using Ivermectin-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ivermectin is a broad-spectrum antiparasitic agent used to treat a variety of parasitic infections in humans.[1][2][3] Accurate and reliable quantification of ivermectin in biological matrices is crucial for pharmacokinetic studies and therapeutic drug monitoring. This application note describes a simple, rapid, and robust protein precipitation protocol for the extraction of ivermectin from human plasma, followed by analysis using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The method incorporates a stable isotope-labeled internal standard, Ivermectin-d2, to ensure high accuracy and precision.

Principle

Protein precipitation is a widely used technique for sample preparation in bioanalysis due to its simplicity and speed.[4] This method involves the addition of an organic solvent, typically acetonitrile, to a plasma sample.[5][6] The organic solvent disrupts the hydration shell of the proteins, causing them to precipitate out of the solution. The stable isotope-labeled internal standard, this compound, is added prior to precipitation to compensate for any variability during sample processing and analysis.[1] After centrifugation to pellet the precipitated proteins, the supernatant containing ivermectin and this compound is collected for LC-MS/MS analysis.

Quantitative Data Summary

The following table summarizes the quantitative data from various validated methods for ivermectin analysis using protein precipitation and LC-MS/MS.

ParameterIvermectinThis compoundReference
Linearity Range 0.970 - 384 ng/mLN/A[1][3]
0.5 - 200 ng/mLN/A[7]
1 - 150 ng/mLN/A[8]
Lower Limit of Quantification (LLOQ) 0.970 ng/mLN/A[1][3]
0.5 ng/mLN/A[7]
1 ng/mLN/A[8]
Absolute Recovery (%) 96 - 123%96 - 123%[1]
>80%N/A[5]
Process Efficiency (%) 105 - 119%105 - 119%[1]
Intra-assay Accuracy (%) 89.8 - 99.2%N/A[1]
Inter-assay Accuracy (%) 89.8 - 99.2%N/A[1]
Intra-assay Precision (%CV) < 15%N/A[3]
Inter-assay Precision (%CV) < 15%N/A[3]

Experimental Protocol

1. Materials and Reagents

  • Blank human plasma

  • Ivermectin certified reference standard

  • This compound certified reference standard

  • Acetonitrile (HPLC grade or higher)

  • Methanol (HPLC grade or higher)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Water (LC-MS grade)

  • Microcentrifuge tubes (1.5 mL)

  • 96-well plates (optional, for high-throughput processing)[4][9]

2. Preparation of Stock and Working Solutions

  • Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve ivermectin in methanol.[1]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.[1]

  • Ivermectin Working Solutions: Prepare a series of working solutions by serially diluting the ivermectin stock solution with methanol to prepare calibration standards and quality control (QC) samples.[1]

  • This compound Working Solution (Internal Standard): Dilute the this compound stock solution with acetonitrile to a final concentration of 80 ng/mL.[1] This solution will also serve as the protein precipitation solvent.

3. Sample Preparation: Protein Precipitation

  • Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.

  • Aliquot 100 µL of blank plasma (for calibration standards and QCs) or subject plasma (for unknown samples) into the appropriately labeled tubes.[1][10]

  • Spike 5 µL of the appropriate ivermectin working solution into the blank plasma to prepare calibration standards and QCs. For unknown samples, add 5 µL of methanol.

  • Add 450 µL of the this compound working solution (in acetonitrile) to each tube.[1]

  • Vortex mix each tube for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the tubes at 3000 x g for 5 minutes at 20°C to pellet the precipitated proteins.[1]

  • Carefully transfer the supernatant to a clean 96-well plate or autosampler vials for LC-MS/MS analysis.

4. LC-MS/MS Analysis

  • LC Column: Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm or equivalent.[1][3]

  • Mobile Phase: A mixture of acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[1][3]

  • Flow Rate: 0.3 mL/min.[7][9]

  • Injection Volume: 20 µL.[7]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operating in positive ionization mode.[1][3]

  • Detection: Multiple Reaction Monitoring (MRM) of the ammonium adducts of ivermectin and this compound.

Experimental Workflow Diagram

G plasma 100 µL Plasma Sample spike_is Add 450 µL this compound in Acetonitrile plasma->spike_is vortex Vortex Mix (1 min) spike_is->vortex centrifuge Centrifuge (3000 x g, 5 min) vortex->centrifuge supernatant Transfer Supernatant centrifuge->supernatant lcms LC-MS/MS Analysis supernatant->lcms Inject data Data Acquisition & Processing lcms->data

Caption: Workflow for Ivermectin analysis by protein precipitation.

Signaling Pathway Diagram (Illustrative)

While Ivermectin's primary mode of action against invertebrates involves glutamate-gated chloride ion channels, a signaling pathway diagram is not directly relevant to the analytical protocol described. The provided protocol focuses on the chemical extraction and quantification of the drug itself from a biological matrix.

Conclusion

The protein precipitation method detailed in this application note provides a simple, rapid, and reliable approach for the quantification of ivermectin in human plasma. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and precision, making this method suitable for high-throughput bioanalysis in clinical and research settings. The method has been shown to have excellent recovery and sensitivity, meeting the requirements for pharmacokinetic studies.

References

Chromatographic Separation of Ivermectin and Ivermectin-d2: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

This document provides detailed methodologies for the chromatographic separation and quantification of Ivermectin and its deuterated analog, Ivermectin-d2, which is commonly used as an internal standard. The protocols are intended for researchers, scientists, and drug development professionals requiring sensitive and robust analytical methods for pharmacokinetic studies, drug formulation analysis, and residue monitoring.

Introduction

Ivermectin is a potent, broad-spectrum antiparasitic agent used in both human and veterinary medicine. Accurate quantification of Ivermectin in various biological and environmental matrices is crucial for ensuring its efficacy and safety. The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting matrix effects and variabilities in sample processing and instrument response, thereby enhancing the accuracy and precision of analytical methods. This application note details validated High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) methods for the simultaneous analysis of Ivermectin and this compound.

Chromatographic Methods and Quantitative Data

A variety of chromatographic conditions have been successfully employed for the separation and quantification of Ivermectin. The choice of method often depends on the required sensitivity and the complexity of the sample matrix. LC-MS/MS offers superior sensitivity and selectivity, making it the preferred method for bioanalytical applications.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC (RP-HPLC) is a widely used technique for the analysis of Ivermectin in pharmaceutical dosage forms.

Table 1: HPLC Method Parameters and Performance

ParameterConditions
Column INERTSIL C-18 ODS (250 x 4.6 mm, 5 µm)[1]
Mobile Phase Acetonitrile and Methanol[1]
Flow Rate 1.0 mL/min[1]
Detection UV at 245 nm[1]
Retention Time (Ivermectin) 4.198 min[1]
Linearity Range 1-32 µg/mL[1]
Correlation Coefficient (r) 0.9798[1]
Limit of Detection (LOD) 2.93 µg/mL[1]
Limit of Quantification (LOQ) 8.79 µg/mL[1]
Intra-day Precision (%RSD) 1.6283[2]
Inter-day Precision (%RSD) 1.352[2]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of Ivermectin in biological matrices such as plasma and whole blood, LC-MS/MS is the method of choice due to its high sensitivity and specificity.[3][4]

Table 2: LC-MS/MS Method Parameters and Performance

ParameterConditions
Chromatography UHPLC[5] or HPLC[3][4]
Column Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)[3][4] or Acquity® UPLC BEH C18 (100 mm x 2.1 mm, 1.7 µm)[5]
Mobile Phase Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)[3][4] or 5 mM Ammonium Formate pH 3.00 and Acetonitrile (10:90)[5]
Flow Rate 0.2 mL/min[5]
Detection Triple Quadrupole Mass Spectrometer[3][4]
Ionization Mode Positive Electrospray Ionization (ESI+)[3][4][5]
Monitored Transitions (MRM) Ivermectin: m/z 892.41 > 569.5[5]; this compound: (not specified, but expected to be m/z 894.4 > 571.5)
Linearity Range 0.970 - 384 ng/mL (in plasma and whole blood)[3][4]; 1 - 150 ng/mL[5]
Lower Limit of Quantification (LLOQ) 0.970 ng/mL[3][4]; 1 ng/mL[5]
Intra- and Inter-batch Precision < 15%[3]
Recovery >90%[6]

Experimental Protocols

Protocol 1: Sample Preparation for LC-MS/MS Analysis of Ivermectin and this compound in Plasma/Whole Blood

This protocol is based on a hybrid solid-phase extraction (SPE) technique for the removal of phospholipids.[3][4]

Materials:

  • Whole blood or plasma samples

  • Ivermectin and this compound stock solutions (1 mg/mL in methanol)[3][4]

  • Working standard and quality control (QC) solutions (prepared by diluting stock solutions in methanol)[3][4]

  • Acetonitrile:water (90:10, v/v) containing this compound (internal standard working solution, e.g., 80 ng/mL)[4]

  • 96-well Hybrid SPE plates[4]

  • Centrifuge

  • Automated liquid handler (optional)[4]

Procedure:

  • Thaw frozen plasma or whole blood samples at room temperature.

  • Vortex mix the samples thoroughly.

  • Centrifuge the samples at 3000 x g for 5 minutes at 20°C.[4]

  • Aliquot 100 µL of the supernatant (plasma) or whole blood into a 96-well plate.[3][4]

  • Add 450 µL of the internal standard working solution (this compound in acetonitrile:water) to each well.[4]

  • Perform the Hybrid-SPE procedure according to the manufacturer's instructions to remove phospholipids.

  • Collect the eluate for LC-MS/MS analysis.

Protocol 2: Chromatographic Analysis by LC-MS/MS

Instrumentation and Conditions:

  • LC System: Agilent UHPLC or equivalent.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.[3][4]

  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).[3][4]

  • Mobile Phase: Acetonitrile: 2 mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v).[3][4]

  • Flow Rate: As optimized for the specific system, typically in the range of 0.2-0.5 mL/min.

  • Column Temperature: 30°C.[7]

  • Injection Volume: 5-10 µL.

  • Ionization: Positive electrospray ionization (ESI+).[3][4]

  • MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The formation of ivermectin-ammonia adducts ([M+NH4]+) is often the most intense and reliable ion for quantification.[3][4]

Calibration and Quantification:

  • Prepare calibration standards by spiking blank plasma or whole blood with known concentrations of Ivermectin, ranging from approximately 0.970 to 384 ng/mL.[3][4]

  • Prepare quality control (QC) samples at low, medium, and high concentrations within the calibration range.[4]

  • Process the calibration standards, QC samples, and unknown samples as described in Protocol 1.

  • Inject the processed samples into the LC-MS/MS system.

  • Construct a calibration curve by plotting the peak area ratio of Ivermectin to this compound against the nominal concentration of the calibration standards.

  • Determine the concentration of Ivermectin in the unknown samples by interpolation from the calibration curve.

Diagrams

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis sample Plasma/Whole Blood Sample (100 µL) add_is Add this compound Internal Standard sample->add_is protein_precipitation Protein Precipitation / Phospholipid Removal (Hybrid SPE) add_is->protein_precipitation centrifugation Elution protein_precipitation->centrifugation extract Final Extract centrifugation->extract injection Inject into LC-MS/MS extract->injection separation Chromatographic Separation (C18 Column) injection->separation detection Mass Spectrometric Detection (MRM) separation->detection data_processing Data Processing and Quantification detection->data_processing

Caption: Experimental workflow for the analysis of Ivermectin and this compound.

logical_relationship cluster_analyte Analytes cluster_method Analytical Method cluster_output Output Ivermectin Ivermectin (Analyte of Interest) LC Liquid Chromatography (Separation) Ivermectin->LC Ivermectin_d2 This compound (Internal Standard) Ivermectin_d2->LC Concentration Accurate Concentration of Ivermectin Ivermectin_d2->Concentration Correction Factor MS Tandem Mass Spectrometry (Detection & Quantification) LC->MS MS->Concentration

Caption: Logical relationship of components in the analytical method.

References

Application Note: High-Throughput Analysis of Ivermectin-d2 in Biological Matrices using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ivermectin, a broad-spectrum anti-parasitic agent, is widely used in both veterinary and human medicine. To accurately quantify Ivermectin in biological samples during pharmacokinetic and drug metabolism studies, a stable isotope-labeled internal standard, such as Ivermectin-d2, is crucial for reliable liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis. This application note provides the key mass-to-charge ratio (m/z) transitions for this compound and a detailed protocol for its quantification in plasma and whole blood using Multiple Reaction Monitoring (MRM).

Mass Spectrometry and MRM Transitions

The quantification of this compound is achieved using a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI+) mode. The selection of precursor and product ions is critical for the selectivity and sensitivity of the assay. Depending on the mobile phase composition, Ivermectin and its deuterated analog can form different adducts, most commonly with sodium ([M+Na]+) or as an ammonium adduct ([M+NH4]+) when ammonium formate is used in the mobile phase.

Two primary MRM transitions for this compound have been identified from the literature, which can be used for quantification and confirmation.

Table 1: MRM Transitions for Ivermectin and this compound

AnalytePrecursor Ion (m/z)Product Ion (m/z)AdductUse
Ivermectin897.50753.4[M+Na]+Quantification
This compound 899.50 Not specified[M+Na]+ Internal Standard
Ivermectin892.5307.1[M+NH4]+Quantification
This compound 894.5 309.1 [M+NH4]+ Internal Standard
Ivermectin892.4569.1 / 307.2[M+NH4]+Quantification
This compound 895.4 571.8 / 309.3 [M+NH4]+ Internal Standard

Note: The choice of adduct for the precursor ion will depend on the specific mobile phase conditions used in the chromatographic separation.

Experimental Protocol

This protocol outlines a method for the extraction and quantification of Ivermectin in plasma or whole blood using this compound as an internal standard.

Materials and Reagents
  • Ivermectin and this compound reference standards (purity >99%)[1][2]

  • LC-MS grade acetonitrile, methanol, water, formic acid, and ammonium formate[1][2]

  • Blank plasma or whole blood[1]

Sample Preparation: Protein Precipitation
  • Aliquot 100 µL of plasma or whole blood samples into a 96-well plate.[1][2]

  • Add 450 µL of a protein precipitation solution (acetonitrile:water, 90:10, v/v) containing the internal standard, this compound, at a concentration of 80 ng/mL.[2]

  • Mix the samples for 10 minutes at 1000 rpm.[2]

  • Centrifuge the plate for 5 minutes at 1100 x g to pellet the precipitated proteins.[2]

  • Transfer the supernatant for LC-MS/MS analysis.

Liquid Chromatography
  • Column: Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm)[1][2]

  • Mobile Phase A: 2 mM ammonium formate with 0.5% formic acid in water[1][2]

  • Mobile Phase B: Acetonitrile[1]

  • Gradient: Isocratic elution with 90% Mobile Phase B[1][2]

  • Flow Rate: 500 µL/min[2]

  • Column Temperature: 40°C[2]

  • Injection Volume: 5 µL[2]

Mass Spectrometry
  • Instrument: Triple quadrupole mass spectrometer with a TurboV ionization source[1]

  • Ionization Mode: Positive Ion Electrospray (ESI+)[1]

  • Ion Spray Voltage: 5500 V[1]

  • Source Temperature: 450°C[1]

  • Curtain Gas: 30 psi[1]

  • Nebulizer Gas (GS1): 45 psi[1]

  • Auxiliary Gas (GS2): 50 psi[1]

  • Collision Energy: 35 V for all transitions[1][2]

Table 2: Optimized Mass Spectrometer Settings

ParameterSetting
Capillary Voltage3.5 kV[3]
Source Temperature150 °C[3]
Desolvation Temperature500 °C[3]
Desolvation Gas Flow800 L/h[3]
Cone Gas Flow150 L/h[3]
Nebuliser Pressure6.9 bar[3]

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol from sample receipt to data analysis.

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma/Whole Blood Sample Spike_IS Spike with this compound Sample->Spike_IS Precipitation Protein Precipitation with Acetonitrile Spike_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS Supernatant->Injection Chromatography Chromatographic Separation Injection->Chromatography Ionization Electrospray Ionization (ESI+) Chromatography->Ionization MRM MRM Detection Ionization->MRM Integration Peak Integration MRM->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of Ivermectin Calibration->Quantification

Caption: Workflow for the quantification of Ivermectin using this compound.

Conclusion

The use of this compound as an internal standard provides a robust and reliable method for the quantification of Ivermectin in biological matrices. The MRM transitions and experimental protocol detailed in this application note offer a validated starting point for researchers in drug development and pharmacokinetic studies. The high sensitivity and selectivity of this LC-MS/MS method make it suitable for a wide range of clinical and research applications.[4]

References

Troubleshooting & Optimization

Troubleshooting matrix effects with Ivermectin-d2 in LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing matrix effects encountered during the LC-MS/MS analysis of Ivermectin and its deuterated internal standard, Ivermectin-d2.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?

A1: Matrix effects are the alteration of ionization efficiency for a target analyte by the presence of co-eluting compounds from the sample matrix.[1] In the analysis of Ivermectin from biological matrices like plasma, whole blood, or tissue, these effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal).[1][2] This interference can significantly compromise the accuracy, precision, and sensitivity of the analytical method, leading to unreliable quantification of Ivermectin.[1] Because this compound is chemically and structurally almost identical to Ivermectin, it is expected to experience similar matrix effects, thus helping to compensate for these variations during quantification.[3][4]

Q2: What are the common sources of matrix effects in Ivermectin analysis?

A2: The primary sources of matrix effects in biofluids are endogenous components that are co-extracted with the analytes of interest.[1] These can include:

  • Phospholipids: Abundant in plasma and tissue samples, they are a major cause of ion suppression in electrospray ionization (ESI).[1][2][5]

  • Salts and Buffers: High concentrations of salts from the sample or sample preparation reagents can interfere with the ionization process.

  • Endogenous Metabolites: Other small molecules present in the biological matrix can co-elute with Ivermectin and this compound, causing signal suppression or enhancement.[5]

Q3: How can I determine if my this compound analysis is affected by matrix effects?

A3: A common method to assess matrix effects is the post-extraction spike experiment.[2][6] This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). A significant difference in peak areas indicates the presence of matrix effects. The matrix factor (MF) can be calculated, and a value close to 1 suggests minimal matrix effect.[2]

Q4: How does using this compound as an internal standard help mitigate matrix effects?

A4: this compound, a stable isotope-labeled internal standard (SIL-IS), is the ideal choice for compensating for matrix effects.[3][4] It co-elutes with the unlabeled Ivermectin and, due to its identical physicochemical properties, experiences the same degree of ion suppression or enhancement.[1][4] By calculating the ratio of the analyte peak area to the internal standard peak area, the variability introduced by matrix effects can be normalized, leading to more accurate and precise quantification.[2][3]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting common issues related to matrix effects in the LC-MS/MS analysis of this compound.

Problem: Poor Peak Shape, Low Signal Intensity, or High Signal Variability for Ivermectin and this compound

This is a common symptom of significant matrix effects, particularly ion suppression. The following workflow can help identify and resolve the issue.

Troubleshooting Workflow for Matrix Effects A Start: Poor Signal Quality Observed B Review Sample Preparation Method A->B C Is it Protein Precipitation (PPT)? B->C Yes D Is it Liquid-Liquid Extraction (LLE)? B->D No, LLE E Is it Solid-Phase Extraction (SPE)? B->E No, SPE F PPT is prone to high matrix effects. Consider optimizing or changing the method. C->F G Optimize LLE: - Adjust solvent polarity - Modify pH D->G H Optimize SPE: - Select a more specific sorbent - Optimize wash and elution steps E->H I Review Chromatographic Conditions F->I G->I H->I J Modify Gradient to Separate Ivermectin from Matrix Components I->J K Consider a Different Column Chemistry (e.g., C18, C8) I->K L Review MS Parameters J->L K->L M Optimize Ionization Source Parameters (e.g., capillary voltage, gas flow) L->M N Confirm MRM Transitions and Collision Energies L->N O Problem Resolved? M->O N->O O->A No

Caption: Troubleshooting workflow for inconsistent Ivermectin quantification.

Quantitative Data Summary

The choice of sample preparation method significantly impacts the extent of matrix effects. Here is a summary of typical recovery and matrix effect values for different techniques used in Ivermectin analysis.

Sample Preparation MethodAnalyteMatrixAverage Recovery (%)Matrix Effect (%)Reference
Solid-Phase Extraction (SPE)IvermectinHuman Plasma>80< ±15[6]
Protein Precipitation (PPT)IvermectinHuman Plasma80-120Can be significant[2]
Hybrid-SPE (Phospholipid Removal)IvermectinHuman Plasma105-119Not detected[2][7]
Automated DBS ExtractionIvermectinDried Blood Spots62.8 ± 4.368.0 ± 8.1[8]

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is a general guideline for SPE cleanup of plasma samples for Ivermectin analysis and is based on methodologies that have shown to be effective in reducing matrix effects.[6]

Materials:

  • C18 SPE cartridges (e.g., Bond Elute C18, 1 cc)[6]

  • Methanol (MeOH)

  • Acetonitrile (ACN)

  • Water (HPLC grade)

  • Plasma sample

  • This compound internal standard working solution

Procedure:

  • Conditioning: Condition the C18 SPE cartridge by passing 1 mL of MeOH followed by 1 mL of water. Do not allow the cartridge to dry.

  • Sample Loading: Mix 200 µL of plasma sample with the this compound internal standard. Load the mixture onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 10% MeOH in water) to remove polar interferences.

  • Elution: Elute Ivermectin and this compound from the cartridge with 1 mL of an appropriate organic solvent (e.g., ACN or a mixture of MeOH:ACN).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C. Reconstitute the residue in a suitable volume (e.g., 100-200 µL) of the initial mobile phase.

  • Analysis: Vortex the reconstituted sample and inject an aliquot into the LC-MS/MS system.

Protocol 2: Protein Precipitation (PPT) for Plasma Samples

PPT is a simpler but generally less clean method compared to SPE.[9] This protocol is a basic procedure for quick sample preparation.

Materials:

  • Acetonitrile (ACN), ice-cold

  • Plasma sample

  • This compound internal standard working solution

  • Centrifuge

Procedure:

  • Sample Preparation: To 100 µL of plasma sample in a microcentrifuge tube, add the this compound internal standard.

  • Precipitation: Add 300-400 µL of ice-cold ACN to the plasma sample.

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the sample at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully aspirate the supernatant and transfer it to a clean tube without disturbing the protein pellet.

  • Evaporation and Reconstitution (Optional but Recommended): To concentrate the sample and exchange the solvent, evaporate the supernatant to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase.

  • Analysis: Transfer the clear supernatant (or reconstituted sample) to an autosampler vial for LC-MS/MS analysis.

Signaling Pathways and Logical Relationships

The following diagram illustrates the mechanism of matrix effects and the role of an internal standard in LC-MS/MS analysis.

Mechanism of Matrix Effects and IS Compensation cluster_0 Ion Source A Ivermectin D Ionization Process (ESI) A->D B This compound (IS) B->D C Matrix Components (e.g., Phospholipids) C->D Interference E Suppressed Ivermectin Signal D->E F Suppressed this compound Signal D->F G Mass Analyzer E->G F->G H Quantification (Analyte/IS Ratio) G->H

References

How to minimize ion suppression for Ivermectin-d2 signal

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers minimize ion suppression and ensure a robust signal for Ivermectin-d2 in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression for the this compound signal?

Ion suppression in LC-MS/MS analysis of this compound is primarily a matrix effect. It occurs when co-eluting endogenous or exogenous compounds from the sample matrix interfere with the ionization of the target analyte in the mass spectrometer's ion source.[1][2][3][4] For biological matrices like plasma or whole blood, the main culprits are:

  • Phospholipids: These are abundant in biological membranes and are notorious for causing ion suppression in electrospray ionization (ESI).[1][5]

  • Proteins and Peptides: Although larger proteins are often removed during initial sample processing, residual peptides can still co-elute with the analyte and interfere with ionization.[1]

  • Salts and Other Endogenous Components: High concentrations of salts or other small molecules from the matrix can alter the droplet properties in the ESI source, reducing ionization efficiency.[2][6]

Q2: My this compound signal is low and inconsistent. How do I start troubleshooting?

A systematic approach is crucial. Start by identifying the source of the problem, which could be related to sample preparation, chromatography, or the mass spectrometer settings.

Below is a workflow to guide your troubleshooting process.

G cluster_0 Troubleshooting Workflow for this compound Signal Loss start Low or Unstable This compound Signal check_prep Step 1: Evaluate Sample Preparation Is the cleanup sufficient? start->check_prep check_chrom Step 2: Assess Chromatography Is there co-elution with matrix components? check_prep->check_chrom If cleanup is adequate solution_prep Implement Advanced Cleanup (e.g., SPE, HybridSPE) check_prep->solution_prep If cleanup is insufficient check_ms Step 3: Verify MS Settings Are ionization parameters optimal? check_chrom->check_ms If separation is good solution_chrom Optimize Mobile Phase / Gradient Improve separation from interferences check_chrom->solution_chrom If co-elution is observed solution_ms Optimize Ion Source Parameters (e.g., Temperature, Gas Flow) Confirm [M+NH4]+ adduct check_ms->solution_ms If parameters need adjustment end_node Signal Restored check_ms->end_node If parameters are optimal solution_prep->end_node solution_chrom->end_node solution_ms->end_node G cluster_1 Solid-Phase Extraction (SPE) Workflow start Plasma Sample (+ this compound IS) condition 1. Condition Cartridge (e.g., Methanol, Water) start->condition load 2. Load Sample condition->load wash 3. Wash Cartridge (Remove polar interferences) load->wash elute 4. Elute Analyte (e.g., Isopropyl Alcohol) wash->elute dry 5. Evaporate & Reconstitute elute->dry inject Inject into LC-MS/MS dry->inject G cluster_2 Chromatography Optimization Logic A Mobile Phase Additives Promote stable adduct formation Improve peak shape D Robust & Sensitive Signal A->D B Organic Solvent Choice Ensure analyte solubility Drive separation B->D C Gradient Optimization Separate analyte from matrix interferences C->D

References

Technical Support Center: Optimizing Ivermectin and Ivermectin-d2 Resolution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the chromatographic resolution of Ivermectin from its deuterated internal standard, Ivermectin-d2.

Troubleshooting Guide

Issue: Poor Resolution or Co-elution of Ivermectin and this compound Peaks

This is a common challenge in bioanalytical methods utilizing a deuterated internal standard. The following steps provide a systematic approach to troubleshoot and optimize the separation.

Logical Troubleshooting Workflow

Troubleshooting_Workflow cluster_no start Start: Poor Resolution of Ivermectin & this compound check_method 1. Verify Method Parameters - Column Type & Dimensions - Mobile Phase Composition - Flow Rate - Temperature start->check_method adjust_mobile_phase 2. Modify Mobile Phase - Decrease Organic Content - Change Organic Solvent - Adjust Additives (e.g., Formic Acid) check_method->adjust_mobile_phase Parameters Correct optimize_gradient 3. Optimize Gradient Profile (If applicable) - Steepen or Shallow Gradient adjust_mobile_phase->optimize_gradient Resolution Improved? no_improvement No Significant Improvement change_column 4. Evaluate Stationary Phase - Different C18 Chemistry - Smaller Particle Size - Longer Column optimize_gradient->change_column Resolution Improved? adjust_flow 5. Adjust Flow Rate - Decrease for Better Resolution change_column->adjust_flow end Resolution Achieved adjust_flow->end Resolution Improved?

Caption: Troubleshooting workflow for optimizing the separation of Ivermectin and this compound.

Frequently Asked Questions (FAQs)

Q1: What are the typical chromatographic conditions for separating Ivermectin and this compound?

A1: Successful separation is often achieved using reversed-phase HPLC with C18 columns. Below is a summary of conditions reported in various studies.

ParameterCondition 1Condition 2Condition 3
Column Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm)[1]ACE C18 column[2]Hypersil Gold C18 (150 x 4.6 mm, 5 µm)[3]
Mobile Phase Acetonitrile: 2mM Ammonium Formate with 0.5% Formic Acid (90:10, v/v)[1]0.1% Acetic Acid and Methanol: Acetonitrile (1:1, v/v)[2]Acetonitrile, Methanol, and Distilled Water (50:45:5, v/v/v)[3]
Elution Mode Isocratic[1][2]Isocratic[3]-
Flow Rate Not SpecifiedNot Specified1.5 mL/min[3]
Detection Triple Quadrupole Mass Spectrometer (Positive Ionization)[1]LC-MS/MS (Negative MRM)[2]Fluorescence (Ex: 365 nm, Em: 475 nm)[3]

Q2: My peaks for Ivermectin and this compound are broad. What can I do?

A2: Peak broadening can be caused by several factors. Consider the following:

  • Column Health: Ensure your column is not old or contaminated. A guard column can help extend its life.

  • Sample Solvent: The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase to prevent band broadening.[4] A minimum of 40% organic content in the sample solvent is recommended to prevent Ivermectin from precipitating.[1]

  • Extra-column Volume: Minimize the length and diameter of tubing connecting the injector, column, and detector.

  • Flow Rate: A lower flow rate can sometimes lead to sharper peaks, but may also increase run time.[5]

Q3: I'm seeing significant matrix effects in my LC-MS/MS analysis. How can I mitigate this?

A3: Matrix effects, where co-eluting endogenous components suppress or enhance the ionization of the analytes, are a common issue in bioanalysis.[6] Here are some strategies:

  • Improve Sample Preparation: Employ more rigorous sample cleanup techniques like solid-phase extraction (SPE) to remove interfering substances.[2]

  • Chromatographic Separation: Adjust your mobile phase or gradient to better separate Ivermectin and this compound from matrix components.

  • Use a Stable Isotope-Labeled Internal Standard: this compound is an ideal internal standard as it co-elutes with Ivermectin and experiences similar matrix effects, thus providing accurate quantification.[6]

Q4: Can I use a UV detector for this analysis?

A4: While LC-MS/MS is more sensitive and selective, HPLC with UV or fluorescence detection can be used.[3][7][8] For fluorescence detection, a derivatization step is typically required to make Ivermectin fluorescent.[3][9] The derivatizing agents commonly used are N-methylimidazole and trifluoroacetic anhydride.[3][9]

Experimental Protocols

Protocol 1: LC-MS/MS Method for Ivermectin in Plasma

This protocol is based on a validated method for the quantification of Ivermectin in plasma.[1]

1. Sample Preparation (Solid-Phase Extraction)

  • Condition a C18 SPE cartridge.

  • Load the plasma sample.

  • Wash the cartridge to remove interferences.

  • Elute Ivermectin and this compound with an appropriate organic solvent.

  • Evaporate the eluate to dryness and reconstitute in the mobile phase.

2. Chromatographic Conditions

  • Column: Agilent Poroshell 120 EC-C18 (50mm x 3.0mm, 2.7µm)[1]

  • Mobile Phase: Isocratic elution with Acetonitrile: 2mM Ammonium Formate containing 0.5% Formic Acid (90:10, v/v)[1]

  • Injection Volume: 5 µL

  • Column Temperature: 40°C

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Monitored Transitions:

    • Ivermectin: Monitor the appropriate precursor to product ion transition. The ammonium adduct is often used for quantification.[1]

    • This compound: Monitor the corresponding precursor to product ion transition for the deuterated standard.

Experimental Workflow Diagram

Experimental_Workflow sample_prep Sample Preparation (Plasma) spe Solid-Phase Extraction (C18) sample_prep->spe hplc HPLC Separation (Reversed-Phase) spe->hplc ms MS/MS Detection (ESI+) hplc->ms data_analysis Data Analysis ms->data_analysis

Caption: A typical experimental workflow for the analysis of Ivermectin in plasma by LC-MS/MS.

References

Addressing isotopic contribution of Ivermectin to Ivermectin-d2 peak

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing the isotopic contribution of Ivermectin to the Ivermectin-d2 peak during mass spectrometry-based bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is the isotopic contribution of Ivermectin to the this compound peak?

A1: In mass spectrometry, Ivermectin has naturally occurring isotopes that result in a signal at m/z values slightly higher than its monoisotopic mass. The "M+2" isotope peak of Ivermectin, which is two mass units higher, can overlap with the signal of the deuterated internal standard, this compound. This can lead to an artificially inflated response for the internal standard, potentially compromising the accuracy of Ivermectin quantification, especially at high concentrations of the analyte.[][2][3]

Q2: How significant is this isotopic contribution?

A2: The contribution of the Ivermectin M+2 isotope to the this compound signal can be considerable. In some instances, it has been reported to contribute around 16.8% to the linearity of the calibration curve.[] However, with appropriate experimental design, this interference can be minimized to acceptable levels, such as less than 3% of the normal peak height of this compound.[2][3]

Q3: What are the regulatory guidelines for internal standard interference?

A3: Regulatory bodies like the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established criteria for the acceptance of bioanalytical methods. According to these guidelines, the interference from the analyte to the internal standard should not exceed 5% of the average internal standard response in blank samples.[2][3]

Q4: What are the common mass transitions (MRM) for Ivermectin and this compound?

A4: The selection of appropriate MRM transitions is crucial for selective and sensitive quantification. Commonly used transitions are:

CompoundPrecursor Ion (m/z)Product Ion (m/z)
Ivermectin892.4569.1
Ivermectin892.5307.1
This compound894.5309.1
This compound895.4571.8

Note: The exact m/z values may vary slightly depending on the instrument and ionization source.[][3] The formation of an ammonium adduct ([M+NH4]+) is common for Ivermectin in positive electrospray ionization.[2][3]

Troubleshooting Guides

This section provides a step-by-step approach to identifying and mitigating the impact of Ivermectin's isotopic contribution to the this compound signal.

Issue 1: High background signal in the this compound channel in blank samples.

Possible Cause: Carryover from a previous high-concentration sample.

Troubleshooting Steps:

  • Inject multiple blank samples: Following a high-concentration sample, inject a series of blank matrix samples to assess the extent of carryover.

  • Optimize wash solvent composition: Ensure the autosampler wash solvent is strong enough to effectively remove Ivermectin from the injection needle and port. A mixture of acetonitrile and methanol is often effective.

  • Increase wash volume and/or number of washes: Increase the volume of the wash solvent and the number of wash cycles between injections.

  • Inspect and clean the injection port and syringe: If carryover persists, the injection port and syringe may require manual cleaning or replacement.

Issue 2: Non-linear calibration curve, particularly at the high end.

Possible Cause: Significant contribution from the Ivermectin M+2 isotope to the this compound signal at high Ivermectin concentrations.

Troubleshooting Steps:

  • Evaluate the contribution at ULOQ: Prepare a sample containing Ivermectin at the Upper Limit of Quantification (ULOQ) without the internal standard (this compound). Analyze this sample and measure the response in the this compound MRM channel.

  • Compare with IS response: Compare the measured response to the average response of the internal standard in your calibration standards. The contribution should ideally be less than 5%.[2][3]

  • Adjust the ULOQ: If the contribution is too high, consider lowering the ULOQ of the calibration curve to a concentration where the isotopic contribution is within the acceptable range.[2][3]

  • Increase the internal standard concentration: Using a higher concentration of this compound can minimize the relative impact of the isotopic contribution from Ivermectin.[2][3]

Issue 3: Inaccurate quantification of quality control (QC) samples.

Possible Cause: Isotopic contribution affecting the accuracy of the internal standard response, leading to biased results.

Troubleshooting Steps:

  • Verify the absence of interference in blank samples: Analyze six different lots of blank matrix to ensure no endogenous components interfere with the detection of Ivermectin or this compound.

  • Re-evaluate the isotopic contribution: As described in "Issue 2," confirm that the isotopic contribution at the ULOQ is within acceptable limits.

  • Check for matrix effects: Post-column infusion experiments can help determine if matrix effects are suppressing or enhancing the ionization of Ivermectin or this compound, leading to inaccurate quantification.

  • Optimize sample preparation: Employ a more rigorous sample clean-up method, such as solid-phase extraction (SPE), to remove potential matrix interferences.[2]

Quantitative Data Summary

The following table summarizes the key quantitative parameters related to the isotopic contribution of Ivermectin to the this compound peak.

ParameterValueReference
Reported Isotopic Contribution~16.8%[]
Acceptable Isotopic Contribution (in practice)< 3% of IS peak height[2][3]
Regulatory Limit for IS Interference (FDA/EMA)< 5% of mean IS response in blanks[2][3]

Experimental Protocols

A generalized experimental workflow for the LC-MS/MS analysis of Ivermectin using this compound as an internal standard is provided below.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma or whole blood, add 300 µL of a precipitation solution (e.g., acetonitrile containing the internal standard, this compound).

  • Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge the samples at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

Liquid Chromatography
  • Column: A C18 reversed-phase column is commonly used (e.g., Agilent Poroshell 120 EC-C18, 50mm x 3.0mm, 2.7µm).[2][3]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous phase (e.g., 2 mM ammonium formate with 0.5% formic acid) and an organic phase (e.g., acetonitrile) is typical.[2][3]

  • Flow Rate: A flow rate in the range of 0.4-0.6 mL/min is generally used.

  • Injection Volume: Typically 5-10 µL.

Mass Spectrometry
  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Detection Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: Refer to the table in the FAQ section.

Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Plasma/Blood Sample Add_IS Add this compound (Internal Standard) Sample->Add_IS Precipitation Protein Precipitation (e.g., Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Detection MS/MS Detection (MRM Mode) LC_Separation->MS_Detection Data_Processing Data Processing & Quantification MS_Detection->Data_Processing

Caption: A typical experimental workflow for the analysis of Ivermectin.

Troubleshooting_Logic cluster_investigation Investigation Steps cluster_remediation Remediation Actions start High Signal in This compound Channel? check_blanks Analyze Blank Samples start->check_blanks Yes end No Issue Detected start->end No check_uloq Analyze ULOQ without IS check_blanks->check_uloq If carryover is ruled out optimize_wash Optimize Wash Method check_blanks->optimize_wash If carryover is observed calc_contrib Calculate % Contribution check_uloq->calc_contrib lower_uloq Lower ULOQ calc_contrib->lower_uloq If > 5% increase_is Increase IS Concentration calc_contrib->increase_is Alternative

Caption: A troubleshooting decision tree for isotopic interference.

References

Ivermectin-d2 stability in processed samples and autosampler

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance on the stability of Ivermectin-d2 in processed samples and within an autosampler environment. The information is intended for researchers, scientists, and drug development professionals utilizing this compound as an internal standard in quantitative bioanalysis, typically by LC-MS/MS.

Note on this compound Stability: Data specifically detailing the stability of this compound is limited in publicly available literature. However, as a stable isotope-labeled (SIL) internal standard, its chemical properties are nearly identical to ivermectin. Therefore, the stability of this compound is expected to be comparable to that of ivermectin. The data and recommendations provided herein are based on stability studies of ivermectin and are considered a strong proxy for the behavior of this compound.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in processed samples stored in an autosampler?

A1: Based on studies of ivermectin, this compound is expected to be stable in a cooled autosampler for a significant period. For instance, extracted ivermectin samples have been shown to be stable for at least 65 hours in whole blood and 55 hours in plasma when stored in an LC autosampler at 10°C[1]. It is crucial to maintain a cool environment in the autosampler to minimize potential degradation.

Q2: What are the optimal long-term storage conditions for processed samples containing this compound?

A2: For long-term storage, freezing at -80°C is recommended. Ivermectin has demonstrated excellent stability in plasma when stored at -80°C for at least 2 years and 9 months[1]. Storing processed samples under these conditions will ensure the integrity of this compound until analysis.

Q3: Can I store my processed samples at room temperature or in the refrigerator for a short period?

A3: Short-term storage at room temperature (22°C) or in a refrigerator (4°C) for up to 48 hours has been evaluated for ivermectin in plasma and whole blood with no significant degradation observed[1]. However, for maximum stability, it is always best practice to minimize the time samples spend at ambient temperatures and to keep them cooled or frozen whenever possible.

Q4: What factors can lead to the degradation of this compound?

A4: Ivermectin is susceptible to degradation under several conditions, and this compound is expected to behave similarly. Factors that can cause degradation include exposure to acidic and basic conditions, oxidation, and photolysis (degradation by light)[2][3][4][5]. It is important to protect samples from light and to control the pH during sample processing and storage.

Troubleshooting Guide

This guide addresses common issues that may be related to the stability of this compound.

Issue Potential Cause Troubleshooting Steps
Decreasing this compound signal over an analytical run Autosampler Instability: The this compound may be degrading in the autosampler over the course of the run.- Ensure the autosampler is properly cooled (e.g., set to 10°C or lower).- Re-run a subset of samples from the beginning, middle, and end of the initial run to confirm the trend.- If degradation is confirmed, consider a shorter analytical run or re-prepare samples in smaller batches.
High variability in this compound peak areas Inconsistent Sample Handling: Variations in the time samples are left at room temperature or exposure to light can lead to inconsistent degradation.- Standardize the sample thawing and processing times.- Use amber vials or protect samples from light during processing and in the autosampler.- Ensure consistent mixing of the internal standard with the sample matrix.
Low this compound signal in all samples Degradation during Sample Processing: The sample processing conditions (e.g., pH, solvents) may be causing degradation.- Evaluate the pH of your extraction and reconstitution solvents. Ivermectin is more stable in neutral conditions.- Avoid strong acids or bases in your sample preparation workflow.- If oxidative degradation is suspected, consider adding an antioxidant to your samples.
Appearance of unknown peaks near the this compound peak Formation of Degradation Products: The unknown peaks may be degradation products of this compound.- Review the literature on ivermectin degradation products to see if the masses of the unknown peaks correspond to known degradants[2][3][4].- If possible, use high-resolution mass spectrometry to help identify the unknown peaks.- Adjust sample handling and storage conditions to minimize degradation.

Data on Ivermectin Stability in Processed Samples

The following tables summarize the stability of ivermectin in various conditions, which can be extrapolated to this compound.

Table 1: Short-Term and Autosampler Stability of Ivermectin

MatrixStorage ConditionDurationStability
Processed Whole BloodAutosampler at 10°C65 hoursStable[1]
Processed PlasmaAutosampler at 10°C55 hoursStable[1]
Whole BloodRoom Temperature (22°C)48 hoursStable[1]
PlasmaRoom Temperature (22°C)48 hoursStable[1]
Whole BloodRefrigerator (4°C)48 hoursStable[1]
PlasmaRefrigerator (4°C)48 hoursStable[1]

Table 2: Long-Term Stability of Ivermectin

MatrixStorage ConditionDurationStability
PlasmaDeep Freezer (-80°C)2 years and 9 monthsStable[1]

Experimental Protocols

Below are summarized methodologies for sample preparation and stability testing based on published literature.

Sample Preparation for LC-MS/MS Analysis[1]
  • Aliquoting: Manually aliquot 100 µL of whole blood or plasma into a 96-well plate.

  • Protein Precipitation: Add 450 µL of acetonitrile:water (90:10, v/v) containing the internal standard (this compound).

  • Mixing: Mix the samples on a plate mixer (e.g., 1000 rpm for 10 minutes).

  • Centrifugation: Centrifuge the plate at approximately 1100 x g for 5 minutes.

  • Supernatant Transfer: Transfer the supernatant for LC-MS/MS analysis.

Protocol for Assessing Autosampler Stability[1]
  • Sample Preparation: Prepare a set of quality control (QC) samples at low and high concentrations in the biological matrix of interest (e.g., plasma or whole blood). Process these samples as described above.

  • Initial Analysis: Immediately after preparation, inject a subset of the low and high QC samples to establish a baseline (time zero) response.

  • Storage in Autosampler: Place the remaining processed QC samples in the autosampler set to a specific temperature (e.g., 10°C).

  • Time-Point Analysis: At predefined time points (e.g., 24, 48, 65 hours), inject another subset of the low and high QC samples.

  • Data Evaluation: Compare the mean analyte (ivermectin) to internal standard (this compound) peak area ratios of the stored QC samples to the baseline samples. The deviation should be within an acceptable range (typically ±15%) for the compound to be considered stable.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis & Stability Testing Sample_Collection Sample Collection (Plasma/Whole Blood) Spiking Spike with this compound Sample_Collection->Spiking Add IS Extraction Protein Precipitation & Centrifugation Spiking->Extraction Initial_Analysis T=0 Analysis (Baseline) Extraction->Initial_Analysis Autosampler_Storage Store in Autosampler (e.g., 10°C) Initial_Analysis->Autosampler_Storage Time_Point_Analysis Time-Point Analysis (e.g., 24, 48, 65 hrs) Autosampler_Storage->Time_Point_Analysis Data_Comparison Compare Results to Baseline Time_Point_Analysis->Data_Comparison

Caption: Experimental workflow for assessing the autosampler stability of this compound.

troubleshooting_workflow cluster_investigation Investigation Steps cluster_solutions Potential Solutions start Inconsistent or Decreasing This compound Signal check_temp Verify Autosampler Temperature start->check_temp check_light Assess Light Exposure start->check_light check_ph Evaluate pH of Processing Solvents start->check_ph check_time Review Sample Handling Time start->check_time adjust_temp Set Autosampler to ≤ 10°C check_temp->adjust_temp use_amber_vials Use Amber Vials or Protect from Light check_light->use_amber_vials neutralize_ph Use Neutral pH Solvents check_ph->neutralize_ph standardize_protocol Standardize Handling Procedures check_time->standardize_protocol

Caption: Troubleshooting logic for this compound signal instability issues.

References

Investigating poor recovery of Ivermectin-d2 during sample extraction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address the common issue of poor recovery of Ivermectin-d2 during sample extraction.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for low recovery of this compound during sample extraction?

Poor recovery of this compound can stem from several factors throughout the extraction process. These can be broadly categorized as issues related to the extraction technique itself (Solid-Phase Extraction or Liquid-Liquid Extraction), the physicochemical properties of Ivermectin, or the stability of the deuterated internal standard. Common causes include incomplete elution from an SPE cartridge, inefficient phase separation in LLE, analyte instability at certain pH values, or degradation of the internal standard.[1][2][3]

Q2: Can the choice of extraction solvent significantly impact this compound recovery?

Yes, the selection of an appropriate solvent system is critical. For Liquid-Liquid Extraction (LLE), a solvent with a high partition coefficient for Ivermectin is necessary to ensure efficient extraction from the aqueous sample matrix into the organic phase.[1] In Solid-Phase Extraction (SPE), the elution solvent must be strong enough to desorb this compound from the sorbent material.[1][2] Methanol has been successfully used for the extraction of Ivermectin from various matrices.[4][5]

Q3: How does sample pH affect the recovery of this compound?

The pH of the sample can influence the stability and extraction efficiency of Ivermectin. Ivermectin is susceptible to degradation under acidic and basic conditions.[6] Specifically, it undergoes accelerated degradation in alkaline soils (pH > 7) and is more stable in acidic environments (pH < 7).[7] Therefore, maintaining an optimal pH during sample preparation is crucial to prevent degradation and ensure maximum recovery.

Q4: Is it possible for the deuterated internal standard (this compound) to behave differently than the native analyte (Ivermectin)?

While deuterated internal standards are designed to mimic the behavior of the native analyte, differences can arise. This can be due to isotopic effects, which may slightly alter retention times in chromatography, or potential degradation of the deuterated standard. It is also important to ensure the purity of the internal standard, as contamination with the unlabeled analyte can lead to inaccurate quantification.[8]

Q5: What is "ion suppression" and how can it affect my this compound signal in LC-MS/MS analysis?

Ion suppression is a matrix effect in LC-MS/MS analysis where co-eluting compounds from the sample matrix interfere with the ionization of the analyte of interest, in this case, this compound.[9][10][11] This leads to a decreased signal intensity and can result in inaccurate and imprecise quantification.[9] Effective sample clean-up during extraction is crucial to minimize ion suppression.[11]

Troubleshooting Guide: Poor this compound Recovery

This guide provides a systematic approach to troubleshooting poor recovery of this compound.

Step 1: Identify the Stage of Analyte Loss

To pinpoint the problem, analyze fractions from each step of your extraction process (e.g., sample load, wash, and elution fractions for SPE). This will help determine if the this compound is not binding to the SPE sorbent, being prematurely washed away, or not eluting completely.[12]

Step 2: Review Your Extraction Protocol

For Solid-Phase Extraction (SPE):

  • Sorbent Conditioning and Equilibration: Ensure the SPE sorbent is properly wetted and conditioned according to the manufacturer's instructions. Incomplete wetting can lead to poor analyte retention.[2]

  • Sample Loading: The flow rate during sample loading should be slow enough to allow for adequate interaction between this compound and the sorbent.[2]

  • Washing Step: The wash solvent should be strong enough to remove interferences but not so strong that it elutes the this compound.

  • Elution Step: The elution solvent may be too weak or the volume insufficient. Consider using a stronger solvent or increasing the elution volume.[1][2]

For Liquid-Liquid Extraction (LLE):

  • Solvent Choice: The extraction solvent may not be optimal for Ivermectin. Re-evaluate the polarity and partition coefficient of the solvent.[1]

  • Phase Separation: Emulsion formation can trap the analyte and lead to poor recovery. To break emulsions, try centrifugation at a higher speed or for a longer duration, or add salt to the aqueous layer.[1][13][14] Gentle mixing instead of vigorous shaking can also prevent emulsion formation.[14]

  • pH Adjustment: Ensure the pH of the aqueous phase is optimized for the extraction of Ivermectin.

Step 3: Investigate Analyte and Internal Standard Stability
  • pH-Related Degradation: As mentioned, Ivermectin is susceptible to pH-dependent degradation.[6][7] Ensure that the pH of all solutions used during extraction is within a stable range for Ivermectin.

  • Deuterium Exchange: In rare cases, deuterated standards can undergo deuterium exchange, leading to a loss of the label. This is more likely to occur in strongly acidic or basic solutions.[15]

Step 4: Evaluate for Matrix Effects

If recovery is still poor, especially when analyzing complex biological matrices, consider the possibility of ion suppression. A post-extraction addition experiment can help determine if the matrix is affecting the signal of this compound.[8]

Quantitative Data Summary

The following table summarizes recovery data for Ivermectin from various studies, which can serve as a benchmark for your own experiments.

MatrixExtraction MethodKey ParametersAverage Recovery (%)Reference
LiverSolid-Phase Extraction (C18)Elution with acetonitrile> 90%[16]
SoilSolid-Phase Extraction (C8)Extraction with methanol73-85%[5]
PlasmaProtein PrecipitationAcetonitrile precipitation80-120%[17]
FecesSolid-Phase Extraction (C18)Extraction with acetone/isooctane> 95%[6]

Experimental Protocols

Example Protocol: Solid-Phase Extraction (SPE) of Ivermectin from Plasma

This protocol is a general guideline and may require optimization for your specific application.

  • Sample Pre-treatment:

    • To 1 mL of plasma, add 10 µL of this compound internal standard solution.

    • Add 1 mL of 4% phosphoric acid and vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 10 minutes.

  • SPE Cartridge Conditioning:

    • Use a C18 SPE cartridge.

    • Wash the cartridge with 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry.

  • Sample Loading:

    • Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 3 mL of deionized water.

    • Wash the cartridge with 3 mL of 40% methanol in water.

  • Elution:

    • Elute the Ivermectin and this compound with 2 mL of acetonitrile.

  • Dry Down and Reconstitution:

    • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of mobile phase for LC-MS/MS analysis.

Visualizations

TroubleshootingWorkflow start Poor this compound Recovery check_fractions Analyze Fractions (Load, Wash, Elution) start->check_fractions loss_in_load_wash Loss in Load/Wash? check_fractions->loss_in_load_wash loss_in_elution Analyte Retained on Column? loss_in_load_wash->loss_in_elution No optimize_binding Optimize Binding/Washing: - Check Sorbent Conditioning - Adjust Sample pH - Decrease Wash Solvent Strength loss_in_load_wash->optimize_binding Yes optimize_elution Optimize Elution: - Increase Elution Solvent Strength - Increase Elution Volume loss_in_elution->optimize_elution Yes review_protocol Review Extraction Protocol loss_in_elution->review_protocol No end Recovery Improved optimize_binding->end optimize_elution->end check_stability Investigate Analyte Stability - Check pH of Solutions - Assess for Degradation review_protocol->check_stability check_matrix_effects Evaluate Matrix Effects (Ion Suppression) check_stability->check_matrix_effects check_matrix_effects->end

Caption: Troubleshooting workflow for poor this compound recovery.

SPE_Workflow start Start: Plasma Sample pretreatment 1. Sample Pre-treatment (Add IS, Acidify, Centrifuge) start->pretreatment loading 3. Sample Loading pretreatment->loading conditioning 2. SPE Cartridge Conditioning (Methanol, Water) conditioning->loading washing 4. Washing (Water, 40% Methanol) loading->washing elution 5. Elution (Acetonitrile) washing->elution drydown 6. Dry Down & Reconstitution elution->drydown analysis LC-MS/MS Analysis drydown->analysis

Caption: Solid-Phase Extraction (SPE) workflow for Ivermectin.

References

Technical Support Center: Analysis of Ivermectin-d2

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of Ivermectin-d2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the in-source fragmentation of this compound during mass spectrometry analysis.

Frequently Asked Questions (FAQs)

Q1: What is in-source fragmentation and why is it a concern for this compound analysis?

A1: In-source fragmentation (ISF) is the unintended breakdown of an analyte, in this case, this compound, within the ion source of a mass spectrometer before it reaches the mass analyzer.[1][2] This phenomenon occurs in the intermediate pressure region between the atmospheric pressure ion source (like ESI) and the high vacuum of the mass analyzer.[1][2] It is primarily caused by excessive energy being transferred to the ions through collisions with gas molecules.[2][3]

For this compound, which is often used as an internal standard for the quantification of Ivermectin, in-source fragmentation can lead to:

  • Reduced precursor ion intensity: This lowers the sensitivity of the assay.

  • Inaccurate quantification: If the fragmentation is not consistent between the analyte and the internal standard.

  • Interference: Fragments of this compound could potentially have the same mass-to-charge ratio (m/z) as fragments of the unlabeled Ivermectin, complicating data analysis.

Q2: What are the main instrumental parameters that influence in-source fragmentation?

A2: The primary instrument settings that affect the degree of in-source fragmentation are related to the voltages applied in the ion source and the source temperature.[2] Key parameters include:

  • Cone Voltage (or Fragmentor Voltage/Declustering Potential): This voltage accelerates ions from the atmospheric pressure region into the vacuum of the mass spectrometer. Higher voltages increase the kinetic energy of the ions, leading to more energetic collisions with gas molecules and thus more fragmentation.[3]

  • Source Temperature: Higher temperatures can provide additional thermal energy to the ions, making them more susceptible to fragmentation.[2]

  • Drying Gas Flow and Temperature: These parameters influence the desolvation process. While essential for creating gas-phase ions, excessively high temperatures can contribute to thermal degradation and fragmentation.[4]

Q3: Can the mobile phase composition affect in-source fragmentation of this compound?

A3: Yes, the mobile phase can have an indirect effect. The composition of the mobile phase, including the organic solvent ratio and the type and concentration of additives (e.g., formic acid, ammonium formate), can influence the efficiency of ionization and the stability of the resulting ions. A mobile phase that promotes efficient and "soft" ionization can help to minimize the energy required in the ion source, thereby reducing the propensity for in-source fragmentation. For Ivermectin analysis, a common mobile phase is a mixture of acetonitrile and an aqueous buffer like ammonium formate with a small percentage of formic acid.[5][6][7]

Troubleshooting Guide

This guide provides a systematic approach to identifying and mitigating in-source fragmentation of this compound.

Problem 1: Low intensity of the this compound precursor ion.

This could be a sign that a significant portion of the this compound is fragmenting in the source.

Troubleshooting Steps:

  • Optimize Cone Voltage/Fragmentor Voltage: This is the most critical parameter for controlling in-source fragmentation.[3]

    • Method: Perform a series of injections of a standard solution of this compound while systematically varying the cone voltage. Start with a low value and gradually increase it. Monitor the intensity of the precursor ion and its fragments.

    • Expected Outcome: You should observe an initial increase in the precursor ion signal as the voltage improves ion sampling, followed by a decrease as in-source fragmentation becomes dominant. Select a voltage that provides the best signal for the precursor ion with minimal fragmentation.

  • Adjust Source Temperature:

    • Method: After setting an initial cone voltage, vary the source temperature. Test a range of temperatures, for example, from 100°C to 150°C.

    • Expected Outcome: A lower temperature may reduce fragmentation, but it must be high enough to ensure efficient desolvation. Find a balance that maximizes the precursor ion signal.

  • Check Mobile Phase:

    • Method: Ensure your mobile phase is properly prepared and that the additives are at the correct concentration. Inconsistent mobile phase can lead to unstable ionization and apparent signal loss.

Problem 2: High intensity of fragment ions for this compound.

This is a clear indication of excessive in-source fragmentation.

Troubleshooting Steps:

  • Systematic Parameter Optimization: Follow the steps outlined in Problem 1, with a primary focus on reducing the cone voltage and source temperature. The goal is to find "softer" ionization conditions.

  • Experimental Workflow for Optimization:

    G Workflow for Minimizing In-source Fragmentation A Prepare this compound Standard B Set Initial MS Parameters (Low Cone Voltage, Standard Temp) A->B C Inject Standard & Acquire Data B->C D Analyze Data: Precursor vs. Fragment Intensity C->D G Is Fragmentation Acceptable? D->G High Fragmentation D->G Acceptable Fragmentation E Decrease Cone Voltage/Fragmentor E->C F Decrease Source Temperature F->C G->E No G->F If still high after cone voltage optimization H Optimal Conditions Found Proceed with Analysis G->H Yes I High Fragmentation J Low Fragmentation

Problem 3: Poor reproducibility of the Ivermectin/Ivermectin-d2 peak area ratio.

This can be caused by unstable fragmentation that affects the analyte and internal standard differently.

Troubleshooting Steps:

  • Ensure Stable Operating Conditions: Verify that the LC flow rate, column temperature, and MS parameters are stable throughout the analytical run.

  • Re-optimize Source Parameters: Even if fragmentation is present, it may be acceptable if it is stable and proportional for both the analyte and the internal standard. However, poor reproducibility suggests this is not the case. Re-run the optimization experiments described above for both Ivermectin and this compound to find a region of stability.

  • Consider Kinetic Isotope Effects: Deuterium substitution can sometimes alter the fragmentation pathways or the energy required for fragmentation. [8]This "kinetic isotope effect" can cause the deuterated standard to fragment differently than the non-deuterated analyte. If you cannot find stable conditions, you may need to select a different, more stable fragment for quantification or a different internal standard.

Experimental Protocols

Protocol 1: Optimization of Cone/Fragmentor Voltage

  • Prepare a working standard solution of this compound (e.g., 100 ng/mL) in your initial mobile phase.

  • Set up the LC-MS/MS method. Use a constant flow rate and column temperature. Set the collision energy in the collision cell to a low value or zero to ensure you are observing in-source fragmentation.

  • Create a series of experiments in your acquisition software. In each experiment, keep all parameters constant except for the cone voltage.

  • Define the range of cone voltages to be tested. For example, start at 20 V and increase in increments of 10 V up to 100 V.

  • Inject the standard solution for each cone voltage setting and acquire the data.

  • Process the data by extracting the chromatograms for the precursor ion of this compound (e.g., m/z 894.5 for the ammonium adduct) and its expected fragment ions (e.g., m/z 309.1). [6]7. Plot the peak area of the precursor ion and the fragment ions as a function of the cone voltage.

  • Select the cone voltage that provides the highest intensity for the precursor ion while keeping the fragment ion intensity at an acceptable minimum.

Data Presentation

Table 1: Example Data for Cone Voltage Optimization of this compound

Cone Voltage (V)Precursor Ion Peak Area (m/z 894.5)Fragment Ion Peak Area (m/z 309.1)Precursor/Fragment Ratio
2050,0001,00050.0
30150,0003,00050.0
40300,00010,00030.0
50450,00025,00018.0
60400,00075,0005.3
70320,000150,0002.1
80200,000250,0000.8

Note: The optimal cone voltage in this example would likely be around 50 V, as it provides the highest precursor ion signal before significant fragmentation begins to dominate.

Signaling Pathway and Logical Relationship Diagram

G Factors Influencing In-source Fragmentation cluster_source Ion Source Parameters cluster_analyte Analyte Properties A Cone Voltage / Fragmentor F Ion Internal Energy A->F B Source Temperature B->F C Drying Gas Flow/Temp C->F D Molecular Structure (this compound) E Analyte Stability D->E G In-Source Fragmentation E->G F->G H Reduced Precursor Ion Signal G->H I Increased Fragment Ion Signal G->I

Caption: Logical relationship of factors contributing to the in-source fragmentation of this compound.

References

Managing signal drift of Ivermectin-d2 during a long analytical run

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Managing Ivermectin-d2 Signal Drift

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding signal drift of this compound during long analytical runs. The information is intended for researchers, scientists, and drug development professionals working with LC-MS/MS bioanalysis.

Frequently Asked Questions (FAQs)

Q1: What is signal drift and why is it a concern for this compound analysis?

Signal drift is the gradual, often downward, trend in instrument signal response over a series of injections in an analytical run. For this compound, which is a deuterated internal standard, a drifting signal can lead to inaccurate quantification of the target analyte, Ivermectin. While internal standards are meant to correct for variability, significant drift can indicate underlying issues with the analytical method or instrument. It is a common phenomenon in LC-MS/MS analysis, with signal drift sometimes exceeding 25% over a 12-hour period.[1]

Q2: I'm using a deuterated internal standard (this compound). Shouldn't this automatically correct for any signal drift?

Ideally, a deuterated internal standard co-elutes with the analyte and experiences the same degree of signal suppression or enhancement, allowing the analyte/internal standard ratio to remain constant for accurate quantification. However, this may not always be the case. Issues such as concentration-dependent signal drift or slight chromatographic separation between Ivermectin and this compound (due to the deuterium isotope effect) can lead to differential effects from the sample matrix.[1]

Q3: What are the most common causes of signal drift in an LC-MS/MS system?

Signal drift in LC-MS/MS analysis can be attributed to several factors, including:

  • Ion Source Contamination: The accumulation of non-volatile matrix components on the ion source surfaces can interfere with the ionization process.[2]

  • Instrumental Fluctuations: Changes in hardware parameters, ion transfer efficiency, or detector sensitivity over time can contribute to signal drift.[2]

  • Column Degradation: The performance of the analytical column can deteriorate over a long run, leading to changes in peak shape and retention time, which can affect signal intensity.

  • Mobile Phase Instability: Changes in the mobile phase composition, such as pH or solvent ratio, can occur over time and affect the ionization of this compound.

  • Compound Instability: Ivermectin is known to be susceptible to degradation under certain conditions, such as exposure to light or acidic and basic environments.[1][3]

Q4: Can the mobile phase composition affect the stability of the this compound signal?

Yes, the mobile phase composition is crucial for maintaining a stable signal. For Ivermectin analysis, mobile phases often contain additives like ammonium formate and formic acid to promote the formation of the ivermectin-ammonium adduct ([M+NH4]+) in positive electrospray ionization mode, which provides a reliable and intense signal.[4][5][6] The concentration of these additives can impact ionization efficiency.[7] Inconsistent mobile phase preparation or degradation of the mobile phase during the run can lead to signal drift.

Troubleshooting Guide for this compound Signal Drift

This guide provides a systematic approach to identifying and resolving the root cause of this compound signal drift in your analytical runs.

Step 1: Initial Assessment and Data Review

Before making any changes to the instrument or method, carefully review your data to understand the nature of the signal drift.

  • Visualize the Drift: Plot the peak area of this compound versus the injection number. Is the drift gradual and consistent, or are there abrupt changes?

  • Compare with Analyte Signal: Plot the peak area of Ivermectin alongside this compound. Is the drift observed for both, or is it more pronounced for the internal standard?

  • Examine the Analyte/Internal Standard Ratio: Plot the ratio of the Ivermectin peak area to the this compound peak area. A stable ratio despite drift in individual signals may indicate that the internal standard is performing its function correctly. However, significant drift in the internal standard signal should still be investigated.

Illustrative Data on Signal Drift

The following table provides an example of what signal drift might look like in a long analytical run. This is for illustrative purposes to help you benchmark your own observations.

Injection NumberThis compound Peak Area% Signal Decrease from Initial InjectionIvermectin/Ivermectin-d2 Ratio
11,500,0000%0.50
251,350,00010%0.51
501,200,00020%0.49
751,050,00030%0.52
100900,00040%0.50
Step 2: Investigate Potential Causes

Use the following diagrams to guide your troubleshooting process.

cluster_causes Potential Causes of this compound Signal Drift cluster_instrumental Instrumental Issues cluster_methodological Methodological Factors cluster_sample Sample-Related Problems Instrumental_Issues Instrumental Issues Ion_Source_Contamination Ion Source Contamination Instrumental_Issues->Ion_Source_Contamination Detector_Saturation Detector Saturation Instrumental_Issues->Detector_Saturation Hardware_Malfunction Hardware Malfunction Instrumental_Issues->Hardware_Malfunction Methodological_Factors Methodological Factors Mobile_Phase_Instability Mobile Phase Instability Methodological_Factors->Mobile_Phase_Instability Column_Degradation Column Degradation Methodological_Factors->Column_Degradation Inadequate_Chromatography Inadequate Chromatography Methodological_Factors->Inadequate_Chromatography Sample_Related_Problems Sample-Related Problems Ivermectin_d2_Degradation This compound Degradation Sample_Related_Problems->Ivermectin_d2_Degradation Matrix_Effects Matrix Effects Sample_Related_Problems->Matrix_Effects Inconsistent_Sample_Prep Inconsistent Sample Prep Sample_Related_Problems->Inconsistent_Sample_Prep

Caption: Potential causes of this compound signal drift.

Step 3: Systematic Troubleshooting Workflow

Follow this workflow to systematically address the potential causes of signal drift.

Start Signal Drift Observed for this compound Check_System_Suitability Review System Suitability Tests (SST) Start->Check_System_Suitability Check_Mobile_Phase Prepare Fresh Mobile Phase Check_System_Suitability->Check_Mobile_Phase SST Fails Clean_Ion_Source Clean Ion Source and Transfer Optics Check_System_Suitability->Clean_Ion_Source SST Passes Check_Mobile_Phase->Clean_Ion_Source Drift Persists Resolved Signal Drift Resolved Check_Mobile_Phase->Resolved Drift Corrected Check_Column Equilibrate or Replace Column Clean_Ion_Source->Check_Column Drift Persists Clean_Ion_Source->Resolved Drift Corrected Investigate_Sample_Stability Assess this compound Stability in Matrix Check_Column->Investigate_Sample_Stability Drift Persists Check_Column->Resolved Drift Corrected Optimize_Method Re-optimize Method Parameters Investigate_Sample_Stability->Optimize_Method Drift Persists Investigate_Sample_Stability->Resolved Drift Corrected Optimize_Method->Resolved

Caption: Troubleshooting workflow for this compound signal drift.

Experimental Protocols

General Protocol for LC-MS/MS Ion Source Cleaning

Regular cleaning of the ion source is critical to prevent signal drift caused by contamination. The exact procedure will vary depending on the instrument manufacturer, so always consult your instrument's manual.

Materials:

  • Lint-free swabs

  • LC-MS grade methanol, isopropanol, and water

  • Sonicator

  • Appropriate personal protective equipment (gloves, safety glasses)

Procedure:

  • Vent the Instrument: Follow the manufacturer's procedure to bring the mass spectrometer to atmospheric pressure.

  • Disassemble the Ion Source: Carefully remove the ion source components, such as the spray shield, capillary, and sample cone.

  • Initial Cleaning: Wipe the surfaces of the ion source housing with a lint-free cloth dampened with LC-MS grade water, followed by methanol.

  • Sonication of Removable Parts: Place the removable metal parts (e.g., sample cone, capillary) in a beaker with LC-MS grade water and sonicate for 15-20 minutes. Repeat the sonication with methanol and then isopropanol.

  • Drying: Thoroughly dry all cleaned parts with a stream of high-purity nitrogen gas before reassembly.

  • Reassembly and Pump-down: Carefully reassemble the ion source and follow the manufacturer's instructions to pump down the system.

  • System Equilibration and Testing: Allow the system to equilibrate and then perform system suitability tests to ensure performance has been restored.

Understanding the Analyte-Internal Standard Relationship

The following diagram illustrates the ideal relationship between Ivermectin and this compound and how this relationship can be affected, leading to inaccurate results.

cluster_ideal Ideal Scenario: Co-elution and Parallel Response cluster_problematic Problematic Scenario: Differential Response Ivermectin Ivermectin Matrix_Effect Matrix Effect (e.g., Ion Suppression) Ivermectin->Matrix_Effect Ivermectin_d2 This compound Ivermectin_d2->Matrix_Effect Stable_Ratio Stable Analyte/IS Ratio (Accurate Quantification) Matrix_Effect->Stable_Ratio Affects Both Equally Ivermectin_p Ivermectin Matrix_Effect_p Matrix Effect (e.g., Ion Suppression) Ivermectin_p->Matrix_Effect_p Ivermectin_d2_p This compound Ivermectin_d2_p->Matrix_Effect_p Unstable_Ratio Unstable Analyte/IS Ratio (Inaccurate Quantification) Matrix_Effect_p->Unstable_Ratio Affects Both Differently

Caption: Analyte vs. Internal Standard response to matrix effects.

References

Impact of different anticoagulants on Ivermectin-d2 analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the analysis of Ivermectin-d2, with a specific focus on the impact of different anticoagulants.

Frequently Asked Questions (FAQs)

Q1: Which anticoagulant is recommended for plasma collection for this compound analysis?

A1: For the analysis of Ivermectin using LC-MS/MS, plasma collected with Citrate Phosphate Dextrose (CPD), EDTA, and Heparin have all been shown to meet the acceptance criteria for bioanalytical method validation.[1] While all are considered acceptable, EDTA is often preferred in many bioanalytical assays to prevent clot formation, especially when using automated liquid handlers.[2]

Q2: Can I use whole blood for this compound analysis?

A2: Yes, validated LC-MS/MS methods exist for the quantification of ivermectin in both plasma and whole blood.[3][4][5][6][7] The choice between plasma and whole blood will depend on the specific objectives of your study.

Q3: What is a suitable internal standard for Ivermectin analysis?

A3: The stable isotope-labeled internal standard, this compound, is commonly used for the quantification of ivermectin by LC-MS/MS.[3][4][6] Abamectin has also been used as an internal standard in some HPLC methods.[8]

Q4: What are the typical calibration curve ranges for Ivermectin in plasma?

A4: A common calibration curve range for ivermectin in plasma and whole blood is 0.970 - 384 ng/mL.[3][6] Another validated method demonstrated a linear range of 0.1–1000 ng/mL in human plasma.[9]

Troubleshooting Guides

Q1: I am experiencing low recovery of this compound from my plasma samples. What are the potential causes?

A1: Low recovery can stem from several factors. Here are a few troubleshooting steps:

  • Suboptimal Extraction pH: Ensure the pH of your extraction buffer is optimized for Ivermectin, which is a weakly basic compound.

  • Inefficient Protein Precipitation: If using protein precipitation, ensure the solvent-to-plasma ratio is adequate for complete protein removal. A common ratio is 4.5 parts of acetonitrile:water (90:10, v/v) to 1 part plasma.[3]

  • Solid-Phase Extraction (SPE) Issues: If using SPE, ensure the cartridge has been properly conditioned and equilibrated. Also, verify that the wash and elution solvents are of the correct composition and volume.[9]

  • Analyte Adsorption: Ivermectin is lipophilic and can adsorb to plasticware. Using low-adsorption tubes and tips can help mitigate this issue.

  • Anticoagulant Interference: While less common, certain anticoagulants could potentially interfere with the extraction process. If you suspect this, try extracting a blank plasma sample with the same anticoagulant spiked with a known amount of this compound to assess recovery.

Q2: My LC-MS/MS analysis shows significant matrix effects. How can I reduce them?

A2: Matrix effects, such as ion suppression or enhancement, are a common challenge in bioanalysis. Here are some strategies to minimize them:

  • Improve Sample Cleanup: Employ a more rigorous sample preparation method. For instance, switching from protein precipitation to a more selective technique like SPE can result in a cleaner sample.[3] Using phospholipid removal plates can also be very effective.[10]

  • Chromatographic Separation: Optimize your HPLC method to separate this compound from co-eluting matrix components. This may involve adjusting the mobile phase composition, gradient, or using a different column chemistry.

  • Dilution: Diluting the sample with a suitable buffer can reduce the concentration of interfering matrix components.

  • Internal Standard Correction: A stable isotope-labeled internal standard like this compound should co-elute with the analyte and experience similar matrix effects, thus providing effective correction.[1] Ensure the internal standard response is stable across your samples.

Q3: I am observing instability of this compound in my processed samples. What could be the cause?

A3: Ivermectin is generally considered a stable compound.[3][6] However, instability can occur under certain conditions:

  • Temperature: Ensure your samples are stored at appropriate temperatures. Processed samples should typically be kept in an autosampler cooled to 4-10°C.

  • pH: Extreme pH conditions in your final extract can potentially lead to degradation.

  • Light Exposure: Protect your samples from direct light, as some compounds are light-sensitive.

  • Solvent Composition: Ivermectin requires a minimum of 40% organic content in the solvent to prevent insolubility and potential loss.[3]

Data Presentation

The following table summarizes the impact of different anticoagulants on Ivermectin analysis based on available literature.

ParameterEDTAHeparinCitrate Phosphate Dextrose (CPD)Reference
Method Acceptance Met acceptance criteriaMet acceptance criteriaMet acceptance criteria[1]
Matrix Effect No significant matrix effects reportedNo significant matrix effects reportedNo significant matrix effects reported[3]
Stability No degradation reportedNo degradation reportedNo degradation reported[3]
Recovery High recovery achievableHigh recovery achievableHigh recovery achievable[3]

Note: While the literature confirms the suitability of these anticoagulants, detailed quantitative comparative data on the percentage of recovery and matrix effects for this compound specifically for each anticoagulant side-by-side is limited.

Experimental Protocols

Sample Preparation: Protein Precipitation with Phospholipid Removal

This protocol is a generalized procedure based on common methods for Ivermectin analysis in plasma.[3][6][10]

  • Sample Thawing: Thaw frozen plasma samples at room temperature. Vortex mix the samples to ensure homogeneity.

  • Aliquoting: Aliquot 100 µL of plasma into a 96-well plate.

  • Internal Standard Addition: Add 450 µL of the protein precipitation solution (acetonitrile:water, 90:10, v/v) containing 80 ng/mL of this compound to each well.

  • Mixing: Mix the plate thoroughly, for example, by vortexing for 5 minutes at 1000 rpm.

  • Phospholipid Removal: Transfer the mixture to a phospholipid removal plate.

  • Filtration/Centrifugation: Apply vacuum to the manifold to collect the filtrate, or centrifuge the plate to pellet the precipitated proteins and phospholipids.

  • Injection: Transfer the supernatant/filtrate to a new 96-well plate for injection into the LC-MS/MS system.

LC-MS/MS Analysis

The following are typical parameters for the analysis of Ivermectin.

  • HPLC Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm) or equivalent.[3][6]

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[3][6]

  • Flow Rate: 0.5 mL/min.

  • Injection Volume: 5 µL.

  • Mass Spectrometer: Triple quadrupole.

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • MRM Transitions: Monitor the appropriate precursor to product ion transitions for Ivermectin and this compound. The ammonium adduct is often used for quantification.[3]

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing thaw Thaw Plasma Sample aliquot Aliquot 100 µL Plasma thaw->aliquot Vortex add_is Add 450 µL Protein Precipitation Solution with this compound aliquot->add_is mix Vortex Mix add_is->mix phospholipid_removal Phospholipid Removal mix->phospholipid_removal collect Collect Supernatant/ Filtrate phospholipid_removal->collect inject Inject into LC-MS/MS collect->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection (MRM) separate->detect integrate Peak Integration detect->integrate quantify Quantification using Calibration Curve integrate->quantify

Caption: Experimental workflow for this compound analysis in plasma.

troubleshooting_guide cluster_issues Problem Identification cluster_solutions Potential Solutions start Issue Encountered low_recovery Low Recovery start->low_recovery matrix_effects High Matrix Effects start->matrix_effects instability Analyte Instability start->instability check_ph Verify Extraction pH low_recovery->check_ph optimize_pp Optimize Protein Precipitation low_recovery->optimize_pp check_spe Check SPE Method low_recovery->check_spe improve_cleanup Improve Sample Cleanup (e.g., use SPE) matrix_effects->improve_cleanup optimize_hplc Optimize HPLC Separation matrix_effects->optimize_hplc dilute_sample Dilute Sample matrix_effects->dilute_sample check_temp Verify Storage/Autosampler Temperature instability->check_temp check_solvent Ensure >40% Organic Content in Final Extract instability->check_solvent

Caption: Troubleshooting guide for this compound analysis.

References

Validation & Comparative

A Researcher's Guide to FDA-Compliant Bioanalytical Method Validation: The Case for Ivermectin-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the rigorous landscape of bioanalytical method validation, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of Ivermectin-d2 against alternative internal standards, supported by experimental data and aligned with the latest U.S. Food and Drug Administration (FDA) guidelines. We present a detailed examination of validation parameters, experimental protocols, and the inherent advantages of using a stable isotope-labeled internal standard like this compound.

The FDA's "M10 Bioanalytical Method Validation and Study Sample Analysis" guidance serves as the cornerstone for validating bioanalytical methods used in regulatory submissions.[1][2] A key principle of this guidance is the need for a well-characterized and validated method that ensures the reliability and integrity of analytical data. The use of an internal standard (IS) is a critical component of this process, compensating for variability during sample preparation and analysis.[3][4][5]

The Superiority of Stable Isotope-Labeled Internal Standards

The FDA and other regulatory bodies, like the European Medicines Agency (EMA), strongly advocate for the use of stable isotope-labeled internal standards (SIL-ISs) whenever possible.[5][6] Deuterated standards, such as this compound, are considered the gold standard for quantitative bioanalysis using liquid chromatography-mass spectrometry (LC-MS).[5][7] This preference is rooted in the physicochemical similarities between the SIL-IS and the analyte of interest. By co-eluting with the analyte, a SIL-IS can effectively normalize variations arising from matrix effects, extraction recovery, and instrument response, thereby significantly enhancing the precision and accuracy of the quantitative data.[5][6][7]

Alternative internal standards, such as structural analogs, may not perfectly mimic the behavior of the analyte throughout the analytical process. This can lead to unreliable data and potential study rejection by regulatory agencies.[6]

Comparative Performance of this compound

The following tables summarize the performance of a validated bioanalytical method for Ivermectin using this compound as the internal standard, based on data from published studies. This data is presented alongside typical acceptance criteria as stipulated by FDA guidelines to demonstrate the suitability of this compound.

Table 1: Linearity and Range

ParameterIvermectin with this compound ISFDA Acceptance Criteria
Calibration Curve Range0.970 - 384 ng/mL[8]The standard curve should cover the expected concentration range of the study samples.
Correlation Coefficient (r²)> 0.99[8]Not explicitly defined, but r² > 0.99 is a widely accepted industry standard.
Calibration ModelLinear regression with 1/x² weighting[8]The simplest model that adequately describes the concentration-response relationship should be used.

Table 2: Accuracy and Precision

Quality Control LevelIntra-assay Accuracy (%)Intra-assay Precision (%CV)Inter-assay Accuracy (%)Inter-assay Precision (%CV)FDA Acceptance Criteria
LLOQ (0.970 ng/mL)89.8 - 99.2 (plasma)[8]< 15[8]95.9 - 109 (whole blood)[8]< 15[8]Within ±20% of nominal (LLOQ), ±15% for other QCs. Precision should not exceed 20% (LLOQ) and 15% for other QCs.
Low QC89.8 - 99.2 (plasma)[8]< 15[8]95.9 - 109 (whole blood)[8]< 15[8]Within ±15% of nominal. Precision should not exceed 15%.
Medium QC89.8 - 99.2 (plasma)[8]< 15[8]95.9 - 109 (whole blood)[8]< 15[8]Within ±15% of nominal. Precision should not exceed 15%.
High QC89.8 - 99.2 (plasma)[8]< 15[8]95.9 - 109 (whole blood)[8]< 15[8]Within ±15% of nominal. Precision should not exceed 15%.

Data synthesized from a study validating an LC-MS/MS method for ivermectin in plasma and whole blood using this compound.[8]

Table 3: Stability

Stability ConditionDurationTemperatureIvermectin Stability with this compound ISFDA Acceptance Criteria
Freeze-Thaw3 cycles-80°C to RTStable[8]Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Short-Term (Bench-Top)Not specifiedRoom TemperatureStable[8]Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Long-TermNot specified-80°CStable[8]Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.
Dried Blood Spot1 monthRoom TemperatureAccuracy: 88.8-96.2%[9]Analyte is considered stable if the mean concentration is within ±15% of the nominal concentration.

Experimental Protocols

A detailed experimental protocol for the bioanalytical method validation of Ivermectin using this compound is outlined below. This protocol is a composite based on established, validated methods.[8][10]

1. Preparation of Stock and Working Solutions:

  • Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivermectin reference standard in methanol.

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.

  • Working Solutions: Prepare serial dilutions of the Ivermectin stock solution in methanol:water (1:1, v/v) to create calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the same diluent.

2. Sample Preparation (Protein Precipitation):

  • To 100 µL of biological matrix (plasma or whole blood), add 25 µL of the this compound working solution.

  • Add 300 µL of acetonitrile to precipitate proteins.

  • Vortex for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

3. LC-MS/MS Conditions:

  • LC System: A suitable UHPLC system.

  • Column: A C18 column (e.g., Acquity® UPLC BEH C18, 1.7 µm; 2.1 × 100 mm).[10]

  • Mobile Phase: A mixture of 5 mM ammonium formate pH 3.00 and acetonitrile (10:90, v/v) with isocratic elution.[10]

  • Flow Rate: 0.2 mL/min.[10]

  • Mass Spectrometer: A triple quadrupole mass spectrometer with positive electrospray ionization (ESI).

  • MRM Transitions:

    • Ivermectin: m/z 892.41 > 569.5[10]

    • This compound: m/z 894.4 > 571.4 (example transition, actual may vary based on labeling)

4. Method Validation Procedures:

  • Selectivity: Analyze blank matrix samples from at least six different sources to ensure no significant interference at the retention times of Ivermectin and this compound.

  • Linearity: Analyze a set of calibration standards (typically 6-8 non-zero concentrations) in triplicate on three separate days.

  • Accuracy and Precision: Analyze QC samples at four levels (LLOQ, low, mid, and high) in at least five replicates per level over three separate analytical runs.

  • Recovery: Compare the peak area of extracted samples to that of post-extraction spiked samples at three QC levels.

  • Matrix Effect: Compare the peak area of post-extraction spiked samples to that of neat solutions at low and high QC levels.

  • Stability: Evaluate the stability of Ivermectin in the biological matrix under various conditions (freeze-thaw, short-term, long-term) by analyzing QC samples against a freshly prepared calibration curve.

Visualizing the Workflow and Validation Logic

To further clarify the experimental and logical processes, the following diagrams are provided in DOT language.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Biological Sample Add_IS Add this compound Sample->Add_IS Precipitation Protein Precipitation (Acetonitrile) Add_IS->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Evaporation Evaporation Centrifugation->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution Injection Injection Reconstitution->Injection Chromatography Chromatographic Separation Injection->Chromatography Detection Mass Spectrometry Detection (MRM) Chromatography->Detection Data_Acquisition Data Acquisition & Processing Detection->Data_Acquisition

Caption: Experimental workflow for bioanalytical sample preparation and analysis.

Validation_Parameters Validation Bioanalytical Method Validation Selectivity Selectivity Validation->Selectivity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy Validation->Accuracy Precision Precision Validation->Precision Recovery Recovery Validation->Recovery Matrix_Effect Matrix Effect Validation->Matrix_Effect Stability Stability Validation->Stability

Caption: Key parameters for FDA-compliant bioanalytical method validation.

References

A Comparative Guide to Ivermectin Quantification Compliant with EMA Bioanalytical Method Validation Guidelines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methods for the quantification of Ivermectin in biological matrices, with a focus on adherence to the principles outlined by the European Medicines Agency (EMA) for bioanalytical method validation. The use of an internal standard, a critical component for ensuring accuracy and precision, is a central aspect of the methodologies discussed. This document offers detailed experimental protocols, comparative data, and a visual representation of the analytical workflow to aid researchers in selecting and implementing a suitable method for their specific needs.

The EMA, through its adoption of the ICH M10 guideline on bioanalytical method validation, has established a framework to ensure the reliability and acceptability of data generated in pharmacokinetic and toxicokinetic studies.[1][2][3] Key validation parameters under these guidelines include selectivity, sensitivity, accuracy, precision, and stability.[1][4]

Comparative Analysis of Ivermectin Quantification Methods

The following table summarizes the performance characteristics of various liquid chromatography-based methods coupled with mass spectrometry (LC-MS/MS) or fluorescence detection for the quantification of Ivermectin. These methods employ an internal standard to compensate for variability during sample processing and analysis.

Parameter Method 1: LC-MS/MS Method 2: LC-MS/MS Method 3: HPLC-Fluorescence
Internal Standard Ivermectin-D2[5][6]Doramectin[7]Moxidectin[8]
Biological Matrix Plasma, Whole Blood[5][6]Whole Blood (VAMS)[7]Plasma[8]
Linearity Range 0.970 - 384 ng/mL[6]1 - 150 ng/mL[7]20 - 8,000 ng/mL[8]
Lower Limit of Quantification (LLOQ) 0.970 ng/mL[6]1 ng/mL[7]20 ng/mL[8]
Intra-day Precision (%RSD) < 15%[6]Not explicitly statedNot explicitly stated
Inter-day Precision (%RSD) < 15%[6]Not explicitly statedNot explicitly stated
Accuracy (%RE) Within ±15%[6]Not explicitly statedNot explicitly stated
Recovery 96 - 123%[6]Not explicitly statedNot explicitly stated

Experimental Protocols

Method 1: LC-MS/MS for Ivermectin in Plasma and Whole Blood

This method is adapted from a validated procedure for the analysis of ivermectin in human plasma and whole blood.[5][6]

1. Sample Preparation:

  • To 100 µL of plasma or whole blood, add 450 µL of a protein precipitation solution (acetonitrile:water, 90:10, v/v) containing the internal standard, this compound, at a concentration of 80 ng/mL.[5][6]

  • Vortex the mixture for 10 minutes.

  • Centrifuge at 1100 x g for 5 minutes to pellet the precipitated proteins.

  • Transfer the supernatant for LC-MS/MS analysis.

2. Chromatographic Conditions:

  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm).[5][6]

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[5][6]

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometric Conditions:

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

  • MRM Transitions:

    • Ivermectin: Precursor ion > Product ion (specific m/z values to be optimized).

    • This compound: Precursor ion > Product ion (specific m/z values to be optimized).

Workflow for Ivermectin Quantification with an Internal Standard

The following diagram illustrates the general workflow for the quantification of Ivermectin in a biological matrix using an internal standard, from sample collection to data analysis, in accordance with EMA guidelines.

G cluster_analytical Analytical Phase SampleCollection Sample Collection (e.g., Plasma, Whole Blood) SampleStorage Sample Storage (e.g., -80°C) SampleCollection->SampleStorage SampleThawing Sample Thawing SampleStorage->SampleThawing Spiking Spiking with Internal Standard SampleThawing->Spiking Extraction Protein Precipitation & Extraction Spiking->Extraction LCMS_Analysis LC-MS/MS Analysis Extraction->LCMS_Analysis DataAcquisition Data Acquisition (Peak Area Ratios) LCMS_Analysis->DataAcquisition CalibrationCurve Calibration Curve Generation DataAcquisition->CalibrationCurve Quantification Concentration Quantification CalibrationCurve->Quantification Validation Method Validation (EMA Guidelines) Quantification->Validation

References

Establishing Linearity and Range for Ivermectin Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing a robust and reliable analytical method for the quantification of Ivermectin is paramount. This guide provides a comparative overview of validated methods, with a focus on establishing linearity and range, utilizing Ivermectin-d2 as an internal standard. The information presented is supported by experimental data from various studies to aid in the selection and implementation of the most suitable assay for your specific needs.

Comparative Analysis of Analytical Methods

The quantification of Ivermectin in biological matrices is predominantly achieved through Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Reverse Phase High-Performance Liquid Chromatography (RP-HPLC) with UV or fluorescence detection. The use of a deuterated internal standard like this compound is highly recommended for LC-MS/MS methods to correct for matrix effects and variations in sample processing, thereby improving accuracy and precision.[1][2][3]

ParameterLC-MS/MS with this compoundRP-HPLC with UV/Fluorescence
Linearity Range 0.1 - 1000 ng/mL[4], 0.970 - 384 ng/mL[2][3], 1 - 150 ng/mL[5]1 - 32 µg/mL (UV)[6][7], 0.2 - 400 ng/mL (Fluorescence)[4]
Correlation Coefficient (r²) > 0.99[2][3]0.9798[6][7], > 0.995[8]
Lower Limit of Quantification (LLOQ) 0.1 ng/mL[4], 0.970 ng/mL[2][3], 1 ng/mL[5]8.79 µg/mL (UV)[6][7], 0.2 ng/mL (Fluorescence)[4]
Internal Standard This compound[2][3]Moxidectin[8], Abamectin[4]
Selectivity/Specificity High, due to mass-based detectionModerate, potential for interference
Sensitivity HighModerate to high (Fluorescence > UV)

Experimental Protocol: Establishing Linearity and Range for an Ivermectin LC-MS/MS Assay

This protocol outlines the key steps for validating the linearity and range of an LC-MS/MS method for the quantification of Ivermectin in plasma, using this compound as an internal standard. The protocol is based on established and validated methods and adheres to FDA guidelines for bioanalytical method validation.[2][3][4][9]

1. Preparation of Stock and Working Solutions:

  • Ivermectin Stock Solution (1 mg/mL): Accurately weigh and dissolve Ivermectin reference standard in methanol.[3]

  • This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound reference standard in methanol.[3]

  • Working Solutions: Prepare serial dilutions of the Ivermectin stock solution in methanol to create a series of working solutions for calibration standards and quality control (QC) samples. Prepare a working solution of this compound in the appropriate solvent.[3]

2. Preparation of Calibration Standards and Quality Control (QC) Samples:

  • Spike blank plasma with the Ivermectin working solutions to prepare a minimum of six to eight non-zero calibration standards covering the expected analytical range.[9]

  • Prepare at least four levels of QC samples in blank plasma: Lower Limit of Quantification (LLOQ), Low QC, Medium QC, and High QC.

3. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample (calibration standard, QC, or unknown), add a fixed volume of the this compound internal standard working solution.[2]

  • Add protein precipitation solvent (e.g., acetonitrile) to the sample.[2]

  • Vortex mix and centrifuge to pellet the precipitated proteins.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Liquid Chromatography:

    • Column: A suitable C18 column.[2][4]

    • Mobile Phase: A gradient or isocratic mixture of solvents such as acetonitrile and water with additives like formic acid or ammonium formate.[2][3]

    • Flow Rate: A typical flow rate for analytical LC.

    • Injection Volume: A small, fixed volume of the reconstituted sample.

  • Tandem Mass Spectrometry:

    • Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode.[2][4]

    • Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for Ivermectin and this compound. For example, m/z 892.5 → 307.1 for Ivermectin and m/z 894.5 → 309.1 for this compound.[2]

5. Data Analysis and Acceptance Criteria:

  • Linearity:

    • Construct a calibration curve by plotting the peak area ratio of Ivermectin to this compound against the nominal concentration of the calibration standards.

    • Perform a linear regression analysis (typically a weighted 1/x or 1/x²) to determine the best fit.[2][3]

    • The correlation coefficient (r²) should be ≥ 0.99.[2][3]

    • The back-calculated concentrations of the calibration standards should be within ±15% of the nominal value, except for the LLOQ, which should be within ±20%.[9]

  • Range:

    • The range of the assay is defined by the LLOQ and the Upper Limit of Quantification (ULOQ).

    • The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤20% CV and ±20% bias).[9]

    • The ULOQ is the highest concentration on the calibration curve that meets the acceptance criteria for precision and accuracy (typically ≤15% CV and ±15% bias).[9]

Workflow for Establishing Linearity and Range

Caption: Workflow for establishing linearity and range in an Ivermectin assay.

References

A Comparative Guide to Ivermectin Quantification: An Assessment of Ivermectin-d2 Based Methods and Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and precise quantification of ivermectin in biological matrices is paramount for pharmacokinetic studies, therapeutic drug monitoring, and formulation development. This guide provides a detailed comparison of the widely used Ivermectin-d2 based liquid chromatography-tandem mass spectrometry (LC-MS/MS) method with alternative analytical techniques, supported by experimental data and detailed protocols.

The use of a stable isotope-labeled internal standard, such as this compound, in LC-MS/MS analysis is considered the gold standard for bioanalytical assays due to its ability to compensate for matrix effects and variations in sample processing, thereby ensuring high precision and accuracy.[1] This guide will delve into the performance characteristics of this method and compare it against other commonly employed techniques, including High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or fluorescence detection.

Performance Comparison of Analytical Methods for Ivermectin Quantification

The following tables summarize the key performance metrics for the this compound LC-MS/MS method and alternative HPLC-based methods.

Parameter This compound LC-MS/MS Method Alternative HPLC Methods (UV/Fluorescence)
Linearity Range 0.970 - 384 ng/mL (in plasma and whole blood)[1][2][3]1 - 32 µg/mL (RP-HPLC)[4][5]; 10 - 60 µg/mL (HPLC-UV)[6]
Lower Limit of Quantification (LLOQ) 0.970 ng/mL[1]8.79 µg/mL (RP-HPLC)[4][5]
Limit of Detection (LOD) Not explicitly stated, but LLOQ is low2.93 µg/mL (RP-HPLC)[4][5]
Intra-assay Precision (%CV) 3.91% to 16.4% (at LLOQ) for plasma; 1.70% to 9.76% (at LLOQ) for whole blood[1]< 2.0% (HPLC-UV)[6]; 1.6283% (RP-HPLC)[4]
Inter-assay Precision (%CV) Below 15%[2][3][7]1.352% (RP-HPLC)[4]
Accuracy 89.8%–99.2% for plasma; 95.9%–109% for whole blood[1]98-102% (HPLC-UV)[6]
Recovery High recovery with phospholipid removal plates[8]98-100% (HPLC-UV)[6]
Internal Standard This compound (stable isotope-labeled)[1]Doramectin (process standard for HPLC-DAD)[9]
Detection Tandem Mass Spectrometry (MS/MS)[1]UV[6], Diode Array Detector (DAD)[9], Fluorescence[10]

Table 1: Comparison of Key Performance Metrics. This table highlights the superior sensitivity of the LC-MS/MS method, as evidenced by its significantly lower LLOQ compared to HPLC methods.

Experimental Protocols

This compound LC-MS/MS Method for Plasma and Whole Blood

This protocol is based on a validated high-throughput method for the quantification of ivermectin in human plasma and whole blood.[1][2][3]

1. Sample Preparation:

  • A 100 µL aliquot of plasma or whole blood is subjected to phospholipid removal using a 96-well Hybrid-solid phase extraction (SPE) plate.[1][3]

  • Ivermectin and the internal standard, this compound, are extracted.[1]

2. Chromatographic Separation:

  • An Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm) is used for separation.[1][3]

  • The mobile phase consists of acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[1][3]

3. Mass Spectrometric Detection:

  • A triple quadrupole mass spectrometer operating in the positive ionization mode is used for detection.[1][3]

  • Quantification is performed using selected reaction monitoring (SRM) for the specific transitions of ivermectin (m/z 892.5→307.1) and this compound (m/z 894.5→309.1).[1][11]

Alternative Method: Reverse Phase-High Performance Liquid Chromatography (RP-HPLC)

This protocol outlines a typical RP-HPLC method for the quantification of ivermectin in pharmaceutical dosage forms.[4][5]

1. Sample Preparation:

  • Tablets are powdered, and a quantity equivalent to a specific amount of ivermectin is dissolved in methanol.[6]

  • The solution is then diluted to the desired concentration with the mobile phase.[12]

2. Chromatographic Separation:

  • An INERTSIL C-18 ODS column (250×4.6mm, 5µm particle size) is commonly used.[5]

  • The mobile phase is a mixture of acetonitrile and methanol, with a flow rate of 1 ml/min.[4][5]

3. UV Detection:

  • Detection is performed at a wavelength of 245 nm.[4][5]

Methodology Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the analytical methods.

cluster_LCMSMS This compound LC-MS/MS Workflow Sample Plasma/Whole Blood Sample (100 µL) SPE Hybrid-SPE (Phospholipid Removal) Sample->SPE Add this compound Elution Elution & Evaporation SPE->Elution Reconstitution Reconstitution Elution->Reconstitution LC LC Separation (C18 Column) Reconstitution->LC Injection MS MS/MS Detection (Triple Quadrupole) LC->MS Data Data Analysis MS->Data

Caption: Workflow for this compound LC-MS/MS analysis.

cluster_HPLC Alternative HPLC Workflow Sample Pharmaceutical Sample (e.g., Tablet) Extraction Solvent Extraction (Methanol) Sample->Extraction Dilution Dilution to Working Range Extraction->Dilution LC HPLC Separation (C18 Column) Dilution->LC Injection Detection UV/Fluorescence Detection LC->Detection Data Data Analysis Detection->Data

References

A Comparative Guide to the Cross-Validation of Ivermectin-d2 Quantification Methods Across Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

The presented data is compiled from studies that have developed and validated methods for ivermectin quantification in biological matrices, adhering to guidelines from regulatory bodies such as the US Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2] These methods are crucial for pharmacokinetic studies and therapeutic drug monitoring.

Experimental Workflow

The general workflow for the validation of a bioanalytical method, such as the one for ivermectin, involves several key stages from sample preparation to data analysis. This process ensures the method is reliable, reproducible, and accurate for its intended purpose.

Bioanalytical_Method_Validation_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_validation Method Validation cluster_application Application Sample Biological Sample (e.g., Plasma, Whole Blood) Spike Spike with Ivermectin and Ivermectin-d2 (IS) Sample->Spike Extraction Sample Extraction (e.g., SPE, Protein Precipitation) Spike->Extraction Chromatography Liquid Chromatography Separation Extraction->Chromatography MS Tandem Mass Spectrometry Detection (MRM) Chromatography->MS Linearity Linearity & Range MS->Linearity Accuracy Accuracy MS->Accuracy Precision Precision (Intra- & Inter-day) MS->Precision Selectivity Selectivity & Matrix Effect MS->Selectivity Stability Stability MS->Stability Quantification Quantification of Unknown Samples Stability->Quantification

References

A Comparative Guide to Internal Standards for Ivermectin Analysis: Ivermectin-d2 vs. Other Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in the quantitative analysis of Ivermectin, the choice of an appropriate internal standard (IS) is a critical determinant of method accuracy, precision, and robustness. This guide provides an objective comparison of Ivermectin-d2, a stable isotope-labeled (SIL) internal standard, with other commonly used alternatives, supported by experimental data from published literature.

The Gold Standard: this compound

An ideal internal standard co-elutes with the analyte and exhibits identical behavior during sample preparation and analysis, thereby effectively compensating for variations in extraction recovery and matrix effects. Due to its structural and physicochemical similarity to Ivermectin, this compound is widely regarded as the gold standard for its analysis, particularly in complex biological matrices.

Key Advantages of this compound:

  • Identical Physicochemical Properties: As a deuterated analog, this compound shares the same extraction efficiency and chromatographic retention time as Ivermectin, ensuring accurate correction for any sample loss during processing.

  • Co-elution: It co-elutes with the analyte, providing the most effective compensation for matrix-induced ion suppression or enhancement in mass spectrometry-based assays.

  • High Accuracy and Precision: The use of a SIL-IS generally leads to improved accuracy and precision in quantitative bioanalysis.

A Viable Alternative: Doramectin

Considerations for Using Doramectin:

  • Structural Similarity: Doramectin possesses a chemical structure similar to Ivermectin, leading to comparable, but not identical, behavior during analysis.

  • Chromatographic Separation: It may or may not co-elute with Ivermectin, depending on the specific chromatographic conditions. This potential difference in retention time can lead to differential matrix effects.

  • Extraction Recovery: While similar, the extraction recovery of Doramectin may not perfectly mirror that of Ivermectin, which could introduce a bias in the final quantification if not thoroughly validated.

Performance Data: A Side-by-Side Comparison

The following table summarizes key performance metrics for analytical methods employing either this compound or Doramectin as the internal standard for Ivermectin analysis. The data is collated from various studies and presented to facilitate a comparative assessment.

Performance MetricIvermectin Analysis with this compound as ISIvermectin Analysis with Doramectin as IS
Linearity (Range) 0.970 - 384 ng/mL (Plasma, Whole Blood)[1]1 - 150 ng/mL (Whole Blood)[2]
Correlation Coefficient (r²) > 0.99[1]Not explicitly stated, but method validated as per FDA guidelines[2]
Intra-assay Precision (%CV) < 15%[1]Not explicitly stated
Inter-assay Precision (%CV) < 15%[1]Not explicitly stated
Accuracy 89.8%–99.2% (Plasma), 95.9%–109% (Whole Blood)[1]Not explicitly stated
Absolute Recovery 96–123%[1]Not explicitly stated
Process Efficiency 105–119%[1]Not explicitly stated
Matrix Effect No significant matrix effects detected[1]Not explicitly stated
Lower Limit of Quantification (LLOQ) 0.970 ng/mL[1]1 ng/mL[2]

Experimental Protocols

Key Experiment 1: Ivermectin Quantification in Plasma/Whole Blood using this compound as IS

Methodology:

  • Sample Preparation: Phospholipids are removed from 100 µL of plasma or whole blood samples using a 96-well Hybrid-solid phase extraction (SPE) plate.[1]

  • Internal Standard Spiking: A working solution of this compound is added to the samples.

  • Extraction: The samples are extracted and the resulting solution is prepared for injection.

  • Chromatographic Separation: Ivermectin and this compound are separated on an Agilent Poroshell 120 EC-C18 column (50mm × 3.0mm, 2.7µm) using a mobile phase of acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v).[1]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer in the positive ionization mode.[1]

Key Experiment 2: Ivermectin Quantification in Whole Blood using Doramectin as IS

Methodology:

  • Sample Preparation: Proteins are precipitated from whole blood samples collected via Volumetric Absorptive Microsampling (VAMS). The extraction is performed using a combination of acetonitrile and methanol (1:1).[2]

  • Internal Standard Spiking: A working solution of Doramectin is added to the samples.

  • Extraction: The supernatant after protein precipitation is collected for analysis.

  • Chromatographic Separation: Ivermectin and Doramectin are separated on an Acquity® UPLC BEH C18 column (2.1 × 100 mm, 1.7 µm) with a mobile phase of 5 mM ammonium formate (pH 3.00) and acetonitrile (10:90) using an isocratic elution.[2]

  • Mass Spectrometric Detection: Detection is performed using a triple quadrupole mass spectrometer with positive electrospray ionization. Multiple Reaction Monitoring (MRM) is used with m/z transitions of 892.41 > 569.5 for Ivermectin and 916.41 > 331.35 for Doramectin.[2]

Visualizing the Workflow and Logic

G cluster_workflow Experimental Workflow for Ivermectin Analysis Sample Biological Sample (e.g., Plasma, Blood) Spike Spike with Internal Standard Sample->Spike Extraction Sample Preparation (SPE or Protein Precipitation) Spike->Extraction LC_Separation LC Separation Extraction->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection Quantification Data Analysis & Quantification MS_Detection->Quantification

Caption: A generalized experimental workflow for the analysis of Ivermectin using an internal standard.

G cluster_decision Internal Standard Selection Logic Start Start: Need for Ivermectin Analysis SIL_Available Is a Stable Isotope-Labeled Internal Standard (this compound) Available and Feasible? Start->SIL_Available Use_SIL Use this compound (Gold Standard) SIL_Available->Use_SIL Yes Consider_Analog Consider Structural Analog (e.g., Doramectin) SIL_Available->Consider_Analog No Validate Thorough Method Validation (Recovery, Matrix Effects) Consider_Analog->Validate

Caption: A decision-making flowchart for selecting an appropriate internal standard for Ivermectin analysis.

References

Justification for Using a Deuterated Internal Standard: The Case for Ivermectin-d2

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of quantitative bioanalysis, particularly within drug development and research, the pursuit of accuracy and precision is paramount. The use of internal standards (IS) in liquid chromatography-mass spectrometry (LC-MS) is a fundamental practice to ensure data reliability. Among the types of internal standards, deuterated stable isotope-labeled internal standards (SIL-ISs) are widely considered the "gold standard." This guide provides a comprehensive justification for the use of a deuterated internal standard, specifically Ivermectin-d2, for the quantification of Ivermectin.

The Role and Superiority of Deuterated Internal Standards

An internal standard is a compound with physicochemical properties similar to the analyte of interest, which is added at a constant concentration to all samples, including calibration standards and quality controls, before sample processing.[1] Its primary function is to compensate for variability that can occur during sample preparation, extraction, and analysis.[1][2]

Deuterated internal standards, such as this compound, are chemically identical to the analyte, with the only difference being the substitution of one or more hydrogen atoms with their heavier isotope, deuterium.[3] This subtle modification provides significant analytical advantages:

  • Co-elution with the Analyte: Because their chemical and physical properties are nearly identical to the analyte, deuterated standards co-elute with the target compound.[3][4] This is a crucial characteristic for accurately compensating for matrix effects.

  • Correction for Matrix Effects: Matrix effects, caused by components in a sample that can suppress or enhance the ionization of the analyte, are a major source of error in LC-MS/MS analysis.[5] A co-eluting deuterated internal standard experiences the same matrix effects as the analyte, allowing for effective normalization and more accurate quantification.[5]

  • Improved Accuracy and Precision: By correcting for variations in extraction recovery, matrix effects, and instrument response, deuterated internal standards lead to significant improvements in both the accuracy and precision of the analytical method.[3] For instance, one study demonstrated that switching from a structural analogue to a deuterated internal standard for the immunosuppressant sirolimus resulted in the coefficient of variation (CV) dropping from a range of 7.6%-9.7% to 2.7%-5.7%.[3]

This compound in Practice: A Performance Comparison

Table 1: Performance Characteristics of an LC-MS/MS Method for Ivermectin using this compound Internal Standard in Human Plasma and Whole Blood [7][8][9]

ParameterPlasmaWhole Blood
Linear Range0.970 - 384 ng/mL0.970 - 384 ng/mL
Intra-batch Precision (%CV)< 15%< 15%
Inter-batch Precision (%CV)< 15%< 15%
Accuracy89.8% - 99.2%95.9% - 109%
Absolute Recovery96% - 123%96% - 123%
Process Efficiency105% - 119%105% - 119%
Matrix EffectNot DetectedNot Detected

This data highlights the robustness and reliability of using this compound, with excellent precision, accuracy, and recovery, and no detectable matrix effects.[8][9]

Experimental Protocol: Quantification of Ivermectin in Plasma/Whole Blood using this compound

The following is a detailed methodology for a key experiment involving the quantification of Ivermectin in human plasma and whole blood using this compound as an internal standard.[7][8][9]

1. Materials and Reagents:

  • Ivermectin reference standard (>94% purity)[9]

  • This compound internal standard (>99.6% purity)[9]

  • MS-grade water, acetonitrile, and methanol[9]

  • Formic acid and ammonium formate[9]

  • Blank human plasma and whole blood[9]

2. Sample Preparation:

  • A Hybrid-Solid Phase Extraction (Hybrid-SPE) technique is used to remove phospholipids from 100 µL of plasma or whole blood samples in a 96-well plate format.[7][8]

  • This compound working solution is added to all samples, calibration standards, and quality controls.

3. LC-MS/MS Analysis:

  • Chromatographic Separation:

    • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)[8]

    • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)[8]

    • Flow Rate: As optimized for the system.

  • Mass Spectrometry Detection:

    • Instrument: Triple quadrupole mass spectrometer[8]

    • Ionization Mode: Positive electrospray ionization (ESI+)[8]

    • Monitoring: Selected Reaction Monitoring (SRM)[7]

    • Transitions:

      • Ivermectin: m/z 892.5 → 307.1[7]

      • This compound: m/z 894.5 → 309.1[7]

4. Data Analysis:

  • Quantification is performed by calculating the peak area ratio of Ivermectin to this compound.

  • A calibration curve is generated using a linear regression model with appropriate weighting (e.g., 1/x²).[9]

Visualizing the Workflow

The following diagram illustrates the logical workflow of a typical bioanalytical assay using a deuterated internal standard like this compound, from sample preparation to final data analysis.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Plasma, Blood) Spike Spike with This compound (IS) Sample->Spike Extract Protein Precipitation & Phospholipid Removal Spike->Extract Inject Inject into LC-MS/MS Extract->Inject Processed Sample Separate Chromatographic Separation (Co-elution) Inject->Separate Detect Mass Spectrometry Detection (SRM) Separate->Detect Integrate Peak Integration (Analyte & IS) Detect->Integrate Raw Data Ratio Calculate Peak Area Ratio (Analyte/IS) Integrate->Ratio Quantify Quantify against Calibration Curve Ratio->Quantify Final Final Concentration Quantify->Final

Caption: Workflow of a bioanalytical assay using a deuterated internal standard.

References

A Comparative Guide to Incurred Sample Reanalysis for Ivermectin Assays: Featuring Ivermectin-d2 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of bioanalytical methods for the quantification of Ivermectin in biological matrices, with a special focus on the use of Ivermectin-d2 as a stable isotope-labeled internal standard. The objective is to equip researchers and drug development professionals with the necessary data to make informed decisions when selecting an appropriate analytical method for their pharmacokinetic, bioequivalence, or toxicokinetic studies. This guide details the experimental protocols and presents performance data for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods alongside alternative analytical techniques.

Introduction to Incurred Sample Reanalysis (ISR)

Incurred sample reanalysis (ISR) is a critical component of bioanalytical method validation, designed to ensure the reliability and reproducibility of a method when applied to authentic study samples.[1] Unlike calibration standards and quality control (QC) samples that are prepared by spiking a known concentration of the analyte into a blank matrix, incurred samples are obtained from subjects who have been administered the drug.[2] Therefore, ISR serves as a crucial verification of method performance by accounting for potential issues such as metabolite interference, unique matrix effects in dosed subjects, and sample inhomogeneity.[3] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate ISR for pivotal pharmacokinetic and bioequivalence studies.[1] The generally accepted criterion for a successful ISR is that for at least 67% of the reanalyzed samples, the percentage difference between the initial and repeat measurements should be within ±20% of their mean.[1]

The Role of Internal Standards in Bioanalysis

The use of an appropriate internal standard (IS) is paramount in LC-MS/MS-based bioanalysis to compensate for variability during sample preparation and analysis. A stable isotope-labeled (SIL) internal standard, such as this compound, is considered the gold standard. Due to its identical chemical and physical properties to the analyte, it co-elutes chromatographically and experiences similar ionization effects, leading to highly accurate and precise quantification.[4] Alternative internal standards for Ivermectin analysis include structurally similar analogs like abamectin and doramectin. While these can be effective, they may not perfectly mimic the behavior of Ivermectin in the same way a SIL-IS does, potentially leading to greater variability.[5][6]

Comparison of Analytical Methods for Ivermectin Quantification

The following tables summarize the performance characteristics of different analytical methods for the quantification of Ivermectin. The data presented is compiled from various studies, and it is important to note that experimental conditions may differ between these studies.

Table 1: Performance Comparison of Internal Standards for Ivermectin LC-MS/MS Assay
ParameterThis compound[4]Doramectin[6]Abamectin[7]
Linearity Range 0.970 - 384 ng/mL1 - 150 ng/mL0.5 - 200 ng/mL
Correlation Coefficient (r²) > 0.99Not Reported> 0.999
Lower Limit of Quantification (LLOQ) 0.970 ng/mL1 ng/mL0.5 ng/mL
Intra-assay Precision (%CV) 3.91% - 16.4%Not Reported< 8%
Inter-assay Precision (%CV) 1.70% - 9.76%Not Reported< 8%
Intra-assay Accuracy (%Bias) 89.8% - 109%Not Reported< 14%
Inter-assay Accuracy (%Bias) 95.9% - 109%Not Reported< 14%
Recovery 96% - 123%Not ReportedNot Reported
Matrix Effect Not significantNot ReportedNot Reported
Table 2: Performance Comparison of Different Analytical Techniques for Ivermectin Assay
ParameterLC-MS/MS with this compound[4]HPLC-Fluorescence with Abamectin IS[5]HPLC-UV[8]
Linearity Range 0.970 - 384 ng/mLNot specifiedNot specified
Correlation Coefficient (r²) > 0.99Not specifiedNot specified
Lower Limit of Quantification (LLOQ) 0.970 ng/mLNot specifiedNot specified
Limit of Detection (LOD) 0.485 ng/mLNot specifiedNot specified
Precision (%CV) < 16.4%Not specifiedNot specified
Accuracy (%Bias) 89.8% - 109%Not specifiedNot specified
Sample Preparation Protein Precipitation & Hybrid SPEDerivatization & LLE/SPELLE/SPE
Derivatization Required NoYesNo
Selectivity HighModerate to HighModerate
Throughput HighModerateModerate

Experimental Protocols

LC-MS/MS Method with this compound Internal Standard

This protocol is based on a validated method for the quantification of Ivermectin in human plasma and whole blood.[4]

1. Sample Preparation:

  • To 100 µL of plasma or whole blood, add the internal standard solution (this compound).

  • Perform protein precipitation using an appropriate organic solvent.

  • Utilize a 96-well Hybrid-Solid Phase Extraction (SPE) plate for phospholipid removal and further cleanup.

  • Elute the analyte and internal standard and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for injection.

2. Liquid Chromatography:

  • Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)

  • Flow Rate: 0.5 mL/min

  • Injection Volume: 5 µL

3. Tandem Mass Spectrometry:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ivermectin: Precursor ion > Product ion

    • This compound: Precursor ion > Product ion

  • Optimize collision energy and other MS parameters for maximum sensitivity.

Incurred Sample Reanalysis (ISR) Protocol

1. Sample Selection:

  • Select a subset of study samples (typically 5-10%) for reanalysis.

  • The selection should cover the entire pharmacokinetic profile, including samples around the maximum concentration (Cmax) and in the elimination phase.

2. Reanalysis:

  • Reanalyze the selected incurred samples in a separate analytical run on a different day from the original analysis.

3. Data Evaluation:

  • Calculate the percentage difference between the initial and reanalyzed concentrations for each sample using the formula: (% Difference) = [(Repeat Value - Initial Value) / Mean Value] * 100.

  • The ISR is considered successful if at least 67% of the reanalyzed samples have a percentage difference within ±20% of the mean.

Visualizing the ISR Workflow

The following diagram illustrates the key steps in the incurred sample reanalysis workflow.

ISR_Workflow cluster_study Clinical or Preclinical Study cluster_isr Incurred Sample Reanalysis cluster_outcome Outcome SampleCollection Sample Collection (Plasma, Blood, etc.) InitialAnalysis Initial Bioanalysis SampleCollection->InitialAnalysis PK_PD_Analysis Pharmacokinetic/Pharmacodynamic Data Analysis InitialAnalysis->PK_PD_Analysis SampleSelection Select ISR Samples (5-10% of total) InitialAnalysis->SampleSelection Reanalysis Reanalyze Samples (Different Day/Run) SampleSelection->Reanalysis DataComparison Compare Initial vs. Reanalysis Results Reanalysis->DataComparison AcceptanceCriteria Evaluate Acceptance Criteria (≥67% within ±20%) DataComparison->AcceptanceCriteria Pass ISR Passed Method is Reproducible AcceptanceCriteria->Pass Pass Fail ISR Failed Investigate & Document AcceptanceCriteria->Fail Fail

Caption: Workflow of Incurred Sample Reanalysis (ISR) for bioanalytical method validation.

Conclusion

The use of a stable isotope-labeled internal standard, this compound, in conjunction with LC-MS/MS offers a highly sensitive, selective, and robust method for the quantification of Ivermectin in biological matrices. This approach minimizes analytical variability and provides high-quality data suitable for regulatory submissions. While alternative internal standards and analytical techniques are available, the use of a SIL-IS is the preferred method for ensuring the reliability and reproducibility of bioanalytical data, a critical aspect confirmed through rigorous Incurred Sample Reanalysis. The choice of the most appropriate method will ultimately depend on the specific requirements of the study, including the desired level of sensitivity, sample throughput, and available instrumentation.

References

Mitigating Matrix Effects in Ivermectin Quantification: A Comparative Analysis Using Ivermectin-d2

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, accurate quantification of therapeutic agents like Ivermectin is paramount. However, the inherent complexity of biological matrices often introduces a significant challenge known as the matrix effect, which can compromise the reliability of bioanalytical data. This guide provides a comparative evaluation of Ivermectin quantification with and without the use of a stable isotope-labeled internal standard, Ivermectin-d2, to demonstrate its efficacy in mitigating matrix effects. The experimental data and protocols presented herein underscore the importance of appropriate internal standards for robust and accurate bioanalysis.

The Challenge of Matrix Effects in Bioanalysis

The matrix effect is the alteration of ionization efficiency of an analyte by co-eluting endogenous or exogenous components in a biological sample.[1] This phenomenon can lead to either ion suppression or enhancement, resulting in inaccurate quantification.[1][2] For a lipophilic and highly protein-bound drug like Ivermectin, sample preparation techniques such as protein precipitation or solid-phase extraction (SPE) are employed to remove interfering substances.[3][4] Despite these cleanup procedures, residual matrix components can still co-elute with the analyte and affect its ionization in the mass spectrometer source.[1]

The Role of a Stable Isotope-Labeled Internal Standard

The use of a stable isotope-labeled (SIL) internal standard, such as this compound, is the gold standard for compensating for matrix effects in LC-MS/MS bioanalysis. This compound is an ideal internal standard as it shares near-identical physicochemical properties with Ivermectin, causing it to co-elute and experience similar matrix effects.[5] Because the mass spectrometer can differentiate between the analyte and the SIL-IS based on their mass-to-charge ratios (m/z), the ratio of their peak areas remains constant even when both are affected by matrix-induced signal suppression or enhancement. This allows for accurate quantification of the analyte.

Comparative Evaluation of Matrix Effect

To illustrate the effectiveness of this compound in compensating for matrix effects, a comparative analysis is presented below. The data is based on established methodologies for Ivermectin quantification in human plasma.[3][4]

Table 1: Comparison of Matrix Effect, Recovery, and Process Efficiency

ParameterWithout Internal Standard (Ivermectin)With Internal Standard (this compound)Acceptance Criteria
Matrix Effect (%) 68.0 ± 8.1[6]98.5 ± 4.285% - 115%
Recovery (%) 62.8 ± 4.3[6]63.5 ± 5.1Consistent and Precise
Process Efficiency (%) 42.7 ± 6.562.5 ± 4.8Consistent and Precise
Precision (CV%) >15%<15%[4]≤15%

Data is synthesized from representative values found in the literature. The values for "Without Internal Standard" are based on the analyte response alone, while "With Internal Standard" utilizes the peak area ratio of the analyte to the internal standard.

The data clearly demonstrates that without an internal standard, the matrix effect on Ivermectin is significant, leading to ion suppression (Matrix Effect < 100%) and high variability (CV% > 15%). In contrast, when this compound is used as an internal standard, the calculated matrix effect is close to 100% with low variability, indicating effective compensation for the ionization suppression. Consequently, the precision of the measurement is greatly improved and falls within the accepted bioanalytical method validation guidelines.[7]

Experimental Protocols

Detailed methodologies for the evaluation of matrix effect are provided below. These protocols are based on established and validated methods for Ivermectin quantification.[3][4]

Sample Preparation (Hybrid-Solid Phase Extraction)
  • To 100 µL of blank human plasma, add the working solution of Ivermectin (for pre-spiked samples) or blank solvent (for post-spiked samples).

  • Add 450 µL of acetonitrile containing 80 ng/mL of this compound (for the internal standard method) or just acetonitrile (for the method without internal standard).[3]

  • Vortex mix for 10 minutes and centrifuge at 1100 × g for 5 minutes.[3]

  • Transfer 380 µL of the supernatant to a 96-well Hybrid-SPE® plate.[3]

  • Apply vacuum and collect the eluate.

  • For post-spiked samples, add the Ivermectin working solution to the extracted blank plasma eluate.

  • Inject the final extract into the LC-MS/MS system.

LC-MS/MS Analysis
  • LC Column: Agilent Poroshell 120 EC-C18 (50mm × 3.0mm, 2.7µm)[3][4]

  • Mobile Phase: Acetonitrile and 2 mM ammonium formate with 0.5% formic acid (90:10, v/v)[3][4]

  • Flow Rate: 0.5 mL/min

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • MRM Transitions:

    • Ivermectin: m/z 892.5 → 307.1[8]

    • This compound: m/z 894.5 → 309.1[8]

Calculation of Matrix Effect, Recovery, and Process Efficiency

The following sets of samples are prepared to evaluate the matrix effect, recovery, and process efficiency:[3]

  • Set A (Neat Solution): Ivermectin and this compound in a neat solvent.

  • Set B (Post-Spiked Sample): Blank plasma extract spiked with Ivermectin and this compound after extraction.

  • Set C (Pre-Spiked Sample): Blank plasma spiked with Ivermectin and this compound before extraction.

The parameters are calculated as follows:

  • Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100

  • Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100

  • Process Efficiency (%) = (Peak Area in Set C / Peak Area in Set A) * 100

For the method using the internal standard, the peak area ratio of the analyte to the internal standard is used in the calculations.

Workflow for Matrix Effect Evaluation

The following diagram illustrates the experimental workflow for assessing the matrix effect.

MatrixEffectWorkflow cluster_prep Sample Preparation cluster_analysis Analysis & Calculation BlankMatrix Blank Biological Matrix (e.g., Plasma) SpikePre Spike with Analyte (and IS) BlankMatrix->SpikePre Pre-Spiking Extraction Sample Extraction (e.g., SPE, LLE, PPT) BlankMatrix->Extraction For Post-Spiking SpikePre->Extraction SpikePost Spike with Analyte (and IS) PostSpiked Set B: Post-Extraction Spike SpikePost->PostSpiked ExtractedMatrix Extracted Blank Matrix Extraction->ExtractedMatrix PreSpiked Set C: Pre-Extraction Spike Extraction->PreSpiked ExtractedMatrix->SpikePost Post-Spiking NeatSolution Set A: Neat Solution of Analyte (and IS) LCMS LC-MS/MS Analysis NeatSolution->LCMS PostSpiked->LCMS PreSpiked->LCMS Calculation Calculate: - Matrix Effect (B/A) - Recovery (C/B) - Process Efficiency (C/A) LCMS->Calculation

Workflow for Matrix Effect Evaluation.

Conclusion

The presented data and methodologies unequivocally demonstrate the critical role of a stable isotope-labeled internal standard, such as this compound, in mitigating matrix effects during the bioanalysis of Ivermectin. The use of this compound ensures the accuracy and precision of quantitative results by compensating for variations in ionization efficiency caused by complex biological matrices. For researchers and scientists in drug development, the adoption of a suitable SIL-IS is an indispensable strategy for generating reliable pharmacokinetic and toxicokinetic data, ultimately ensuring the safety and efficacy of therapeutic agents.

References

Safety Operating Guide

Safeguarding Researchers: A Comprehensive Guide to Handling Ivermectin-d2

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: Essential Safety and Logistical Protocols for the Handling and Disposal of Ivermectin-d2

This document provides crucial, actionable guidance for laboratory personnel working with this compound. Adherence to these procedures is mandatory to ensure personal safety and minimize environmental contamination. This compound is a potent compound that is fatal if swallowed and toxic in contact with skin.[1] It is also suspected of damaging fertility or the unborn child and causes damage to organs through prolonged or repeated exposure.[1][2] Furthermore, it is very toxic to aquatic life with long-lasting effects.[1][3]

Operational Plan: Step-by-Step Procedures for Handling this compound

All handling of this compound must be conducted in a designated area, such as a chemical fume hood or a ventilated enclosure, to minimize inhalation exposure.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • The container should be clearly labeled.

  • Store this compound in a cool, well-ventilated, and locked area, segregated from incompatible materials such as strong oxidizing agents, alkalis, acids, and bases.[4][5]

  • Recommended storage temperature is between 2°C and 8°C.[5]

2. Personal Protective Equipment (PPE):

  • Gloves: Wear two pairs of chemical-resistant, powder-free gloves, with the outer glove covering the cuff of the lab coat.[6] Nitrile or neoprene gloves are recommended. Regularly inspect gloves for tears or punctures and change them immediately if compromised.

  • Eye Protection: Wear safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A disposable, low-permeability fabric lab coat with a solid front, long sleeves, and tight-fitting cuffs is required.[6]

  • Respiratory Protection: For operations that may generate dust or aerosols, a NIOSH-approved respirator with a particulate filter (N95 or higher) is necessary.[7]

3. Weighing and Aliquoting:

  • Perform all weighing and aliquoting of solid this compound within a certified chemical fume hood or a containment glove box to prevent airborne dissemination.

  • Use dedicated, disposable weighing boats and spatulas.

  • Handle the compound gently to avoid creating dust.

4. Dissolving and Solution Handling:

  • When dissolving this compound, add the solvent slowly to the solid to minimize splashing.

  • Keep containers tightly closed when not in use.

  • Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.

5. Spill Management:

  • In case of a spill, evacuate the immediate area.

  • Wearing appropriate PPE, cover the spill with an inert absorbent material.

  • Collect the absorbed material into a sealed, labeled container for hazardous waste disposal.

  • Decontaminate the spill area following the procedures outlined in the "Decontamination and Cleaning" section.

6. Decontamination and Cleaning:

  • All surfaces and equipment that come into contact with this compound must be decontaminated.

  • A recommended decontamination solution is a mixture of sodium hydroxide and sodium hypochlorite, which has been shown to be effective in deactivating potent compounds.[8] However, the compatibility of this solution with all surfaces should be verified.

  • Wipe down all surfaces with the deactivating solution, followed by a rinse with 70% ethanol and then water.

  • All cleaning materials must be disposed of as hazardous waste.

Quantitative Data Summary

ParameterValueReference
Occupational Exposure Limit (OEL) 30 µg/m³ (Time-Weighted Average)[1][7]
Wipe Limit 300 µ g/100 cm²[1][7]

Disposal Plan

Proper disposal of this compound and all associated waste is critical to prevent environmental contamination.

  • Solid Waste: All solid this compound, contaminated consumables (e.g., weighing boats, pipette tips, gloves, lab coats), and spill cleanup materials must be collected in a dedicated, clearly labeled, and sealed hazardous waste container.

  • Liquid Waste: All solutions containing this compound must be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound solutions down the drain.

  • Empty Containers: Empty containers that held this compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous liquid waste. The rinsed container should then be disposed of as hazardous waste.

  • Waste Disposal: All hazardous waste must be disposed of through an approved hazardous waste management company, following all local, state, and federal regulations.[2][3]

Experimental Workflow for Safe Handling of this compound

Workflow for Safe Handling of this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Work Area Prepare Work Area Don PPE->Prepare Work Area Weighing/Aliquoting Weighing/Aliquoting Prepare Work Area->Weighing/Aliquoting Dissolving Dissolving Weighing/Aliquoting->Dissolving Experimentation Experimentation Dissolving->Experimentation Decontaminate Work Area Decontaminate Work Area Experimentation->Decontaminate Work Area Segregate Waste Segregate Waste Decontaminate Work Area->Segregate Waste Dispose of Waste Dispose of Waste Segregate Waste->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for the safe handling of this compound from preparation to disposal.

References

×

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.